Pyridine, 3-ethyl-2,6-dimethyl-
Description
Overview of Pyridine (B92270) Chemistry and its Role in Heterocyclic Science
Pyridine is a fundamental heterocyclic aromatic organic compound with the chemical formula C₅H₅N. wikipedia.org Structurally, it is analogous to benzene (B151609), with one methine group (=CH−) replaced by a nitrogen atom. wikipedia.orgbyjus.com This substitution imparts distinct properties to the pyridine ring, making it a cornerstone of heterocyclic chemistry. numberanalytics.comnumberanalytics.com The nitrogen atom's presence makes pyridine a polar and weakly basic compound (pKa of 5.2), capable of acting as a Lewis base. wikipedia.orgfiveable.me
The pyridine ring is an aromatic system, fulfilling Hückel's rule with a conjugated system of six π electrons delocalized over the planar ring. wikipedia.orglibretexts.org However, the electronegative nitrogen atom leads to an uneven distribution of electron density compared to benzene, resulting in a dipole moment and a weaker resonant stabilization. wikipedia.org This electronic characteristic governs its reactivity. Pyridine is less susceptible to electrophilic aromatic substitution than benzene but more reactive towards nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.orgnumberanalytics.com
The versatility of pyridine and its derivatives is evident in their wide-ranging applications. They serve as crucial intermediates and scaffolds in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.govontosight.ai The pyridine nucleus is found in numerous important natural products, including nicotine (B1678760) and vitamins like niacin. nih.gov Furthermore, pyridines are employed as ligands in coordination chemistry and as polar, basic, and relatively non-reactive solvents in organic synthesis. wikipedia.orgbyjus.com
Structural Context and Unique Features of Pyridine, 3-ethyl-2,6-dimethyl- within Alkyl-Substituted Pyridines
Pyridine, 3-ethyl-2,6-dimethyl-, with the chemical formula C₉H₁₃N, is a member of the alkyl pyridine family. nist.govnist.gov These compounds are characterized by the attachment of one or more alkyl groups to the pyridine ring. ontosight.ai The position and nature of these alkyl substituents significantly influence the molecule's physical and chemical properties. In this specific isomer, the pyridine ring is substituted with two methyl groups at positions 2 and 6, and an ethyl group at position 3. nist.govnist.gov
The substitution pattern of Pyridine, 3-ethyl-2,6-dimethyl- confers upon it a unique set of features. The methyl groups at the 2- and 6-positions (the positions adjacent to the nitrogen atom, also known as alpha-positions) provide steric hindrance around the nitrogen atom. This can affect its basicity and its ability to coordinate with metal ions compared to less substituted pyridines. The ethyl group at the 3-position (a beta-position) further contributes to the molecule's lipophilicity and modifies the electronic distribution within the ring.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₃N | nist.govnist.gov |
| Molecular Weight | 135.2062 g/mol | nist.govnist.gov |
| CAS Registry Number | 23580-52-1 | nist.govnist.gov |
| Common Synonyms | 2,6-Lutidine, 3-ethyl-; 2,6-Dimethyl-3-ethylpyridine; 3-Ethyl-2,6-dimethyl-pyridine | nist.govnist.gov |
The study of alkyl-substituted pyridines is crucial as the substituent's position dictates the outcome of chemical reactions. For instance, the directing influence of the nitrogen atom can be modulated by the presence and location of alkyl groups, affecting further functionalization of the ring. acs.org
Historical Perspectives on the Synthesis and Study of Alkylpyridines
The history of pyridine chemistry dates back to 1849, when Scottish chemist Thomas Anderson first isolated it from coal tar. numberanalytics.com Initially, coal tar was the primary source for pyridine and its alkylated derivatives, though this method was inefficient. wikipedia.org The quest for more efficient synthetic routes led to significant advancements in organic chemistry.
One of the earliest and most notable syntheses of pyridine derivatives was developed in 1881 by Arthur Rudolf Hantzsch. wikipedia.org The Hantzsch pyridine synthesis typically involves the condensation of a β-keto acid, an aldehyde, and ammonia (B1221849), and it remains a fundamental method for producing substituted pyridines. wikipedia.orgnih.gov Another landmark method, the Chichibabin pyridine synthesis, was reported in 1924 by Aleksei Chichibabin. This reaction involves the condensation of aldehydes, ketones, or their combination in the presence of ammonia and is still used in industrial production due to the inexpensiveness of its precursors. wikipedia.orgpharmaguideline.com
The synthesis of specific alkylpyridines has also been a subject of extensive research. For example, 2,6-dimethylpyridine (B142122) (2,6-lutidine) has been prepared through various methods, including isolation from coal tar and bone oil, and through multi-step syntheses starting from compounds like ethyl acetoacetate (B1235776) and formaldehyde. orgsyn.org The synthesis of 4-ethylpyridine (B106801) has been achieved by methods such as heating N-ethylpyridinium iodide or reacting pyridine with acetic anhydride (B1165640) and zinc. orgsyn.org These historical methods laid the groundwork for the more sophisticated and regioselective synthetic strategies used today to create specifically substituted pyridines like Pyridine, 3-ethyl-2,6-dimethyl-.
Emerging Research Trajectories in Pyridine Chemistry Relevant to Pyridine, 3-ethyl-2,6-dimethyl-
Modern pyridine chemistry is characterized by the development of novel and more efficient synthetic methodologies, as well as the exploration of new applications. nih.govresearchgate.net A significant area of research is the late-stage functionalization of the pyridine ring, which allows for the modification of complex molecules containing a pyridine core. acs.org This is particularly important in drug discovery and development. nih.gov
Recent breakthroughs have focused on overcoming the inherent challenges of functionalizing the pyridine ring, especially at the meta-positions (3- and 5-positions), which are typically less reactive. acs.org New strategies that involve temporarily breaking the aromaticity of the pyridine ring have been developed to introduce functional groups at these positions under mild conditions. acs.org
Furthermore, there is growing interest in the synthesis and application of alkyl pyridine derivatives as antimicrobial agents. illinoisstate.edu Structure-activity relationship (SAR) studies on synthetic alkyl pyridine analogs have shown that the amphipathic nature of these molecules can lead to significant biological activity. illinoisstate.edu Research in this area involves designing and synthesizing new analogs with modified alkyl chains and substitution patterns to optimize their efficacy and reduce cytotoxicity. illinoisstate.edu
The development of new catalytic systems for pyridine synthesis and functionalization is another active research front. For instance, regiodivergent alkylation methods are being explored that allow for the selective addition of alkyl groups to either the C2 or C4 positions of the pyridine ring by controlling the aggregation state of alkyllithium reagents. acs.org These advanced synthetic tools open up new possibilities for creating a diverse range of alkylated pyridines, including complex structures like Pyridine, 3-ethyl-2,6-dimethyl-, for potential use in materials science and medicinal chemistry. numberanalytics.comacs.org The study of 3-alkylpyridinium compounds from natural sources like marine sponges also continues to inspire the synthesis of new bioactive molecules. wikipedia.org
Structure
3D Structure
Properties
CAS No. |
23580-52-1 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
3-ethyl-2,6-dimethylpyridine |
InChI |
InChI=1S/C9H13N/c1-4-9-6-5-7(2)10-8(9)3/h5-6H,4H2,1-3H3 |
InChI Key |
VSLXJOHTVOZTNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(C=C1)C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pyridine, 3 Ethyl 2,6 Dimethyl and Its Precursors
Classical and Modified Hantzsch-Type Pyridine (B92270) Synthesis Approaches for Substituted Pyridines
The Hantzsch pyridine synthesis, first reported in 1881, remains a fundamental and versatile method for constructing the pyridine ring. wikipedia.org It is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the corresponding aromatic pyridine. wikipedia.org
Mechanistic Elucidation of Multicomponent Condensation Reactions
The mechanism of the Hantzsch synthesis has been the subject of extensive study, with several proposed pathways. A widely accepted mechanism involves the initial Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound. Concurrently, the second equivalent of the β-ketoester reacts with ammonia to generate an enamine. The subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl compound is often the rate-determining step. This is followed by cyclization and dehydration to yield the 1,4-dihydropyridine intermediate.
NMR studies using 13C and 15N isotopes have provided evidence for the intermediacy of a chalcone (B49325) and an enamine. wikipedia.org Mass spectrometry monitoring has further supported this pathway while also suggesting the existence of alternative routes that converge to a common precursor. The specific reaction pathway can be influenced by the nature of the reactants; for instance, the use of an electron-withdrawing group in place of a methyl group on the β-ketoester can favor a diketone intermediate pathway.
A plausible mechanism for the formation of a 1,4-dihydropyridine is as follows:
Formation of an enamine from a β-ketoester and ammonia.
Knoevenagel condensation of an aldehyde and a second equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound.
Michael addition of the enamine to the α,β-unsaturated carbonyl compound.
Intramolecular cyclization via nucleophilic attack of the nitrogen on a carbonyl group.
Dehydration to form the 1,4-dihydropyridine.
The final step in the synthesis of the pyridine ring is the aromatization of the 1,4-dihydropyridine intermediate. This oxidation step is crucial and can be achieved using a variety of reagents, such as ferric chloride, manganese dioxide, or potassium permanganate (B83412). wikipedia.org
Regioselectivity and Stereochemical Control in Hantzsch-Derived Synthesis
While the classical Hantzsch synthesis is effective for producing symmetrically substituted pyridines, the synthesis of unsymmetrical pyridines, including 3-ethyl-2,6-dimethylpyridine, requires careful control over the regioselectivity of the condensation reactions. The challenge lies in directing the different β-dicarbonyl compounds and the aldehyde to their desired positions in the final pyridine ring.
One strategy to achieve regioselectivity is to use a stepwise approach where the intermediates are isolated. For instance, the Knoevenagel condensation product can be pre-formed and then reacted with a specific enamine. This allows for the controlled introduction of different substituents at various positions of the pyridine ring.
Stereochemical control is generally not a factor in the final aromatic pyridine product. However, it can be relevant in the synthesis of the intermediate 1,4-dihydropyridines, which can possess stereocenters. The stereochemistry of these intermediates is influenced by the reaction conditions and the nature of the substrates and catalysts used.
Catalytic Routes to Pyridine, 3-ethyl-2,6-dimethyl- and Related Analogues
Modern synthetic chemistry has seen a surge in the development of catalytic methods to improve the efficiency, selectivity, and environmental footprint of organic reactions. The synthesis of substituted pyridines has significantly benefited from these advancements.
Transition Metal-Catalyzed (e.g., Palladium-Catalyzed) C–H Activation Strategies
Transition metal-catalyzed C–H activation has emerged as a powerful tool for the synthesis and functionalization of heterocyclic compounds, including pyridines. rsc.org Palladium catalysts, in particular, have been extensively used for the direct arylation, acylation, and trifluoromethylthiolation of the pyridine ring. rsc.org These reactions often proceed with high regioselectivity, targeting the C-H bonds at the ortho-positions of a directing group. rsc.orgrsc.org
For instance, palladium-catalyzed C-H functionalization reactions of 2-phenylpyridine (B120327) have been widely studied, demonstrating the feasibility of introducing various substituents at the ortho position of the phenyl ring. rsc.orgrsc.org This strategy can be extended to the synthesis of substituted pyridines by employing appropriately designed precursors. A notable approach involves the palladium(II)-catalyzed reaction of β-aryl-substituted α,β-unsaturated oxime ethers with alkenes, which proceeds via a C–H alkenylation followed by an aza-6π-electrocyclization to afford multisubstituted pyridines with complete regioselectivity. acs.org
| Catalyst System | Substrates | Product Type | Key Features |
| Pd(OAc)₂ / PPh₃ | 2-Quinolinecarboxyamide with a C-Br bond | Fused heteroaromatic compounds | Intramolecular C-H arylation, improved yields with phosphine (B1218219) ligand. beilstein-journals.org |
| Pd(OAc)₂ | 2-Phenylpyridine and carboxylic acids | Aromatic ketones | Selective C-H bond acylation. rsc.org |
| Pd(CH₃CN)₂Cl₂ / K₂CO₃ | 2-Phenylpyridine and aryl sulfonyl chlorides | Sulfones | Regioselective sulfone synthesis without pre-functionalized organometallic reagents. rsc.org |
| Pd(OAc)₂ / Cu(OAc)₂ | 2-Phenylpyridine and potassium aryltrifluoroborates | Ortho-arylated pyridines | One-pot synthesis with high yield. rsc.org |
| Pd(OAc)₂ | 2-Phenylpyridine and N-SCF₃ reagents | Trifluoromethylthiolated pyridines | Wide substrate scope and high functional group tolerance. rsc.org |
Lewis Acid-Catalyzed Cycloaddition Reactions (e.g., Inverse Electron-Demand Hetero-Diels-Alder)
The hetero-Diels-Alder reaction, particularly the inverse electron-demand variant, provides a powerful and convergent approach to the synthesis of six-membered heterocycles like pyridines. rsc.org In this reaction, an electron-deficient diene (azadiene) reacts with an electron-rich dienophile. nih.gov Lewis acids can play a crucial role in catalyzing these reactions by lowering the energy of the LUMO of the azadiene, thereby accelerating the cycloaddition. nih.govrsc.org
A systematic approach using DFT calculations and experimental validation has demonstrated the feasibility of Lewis acid-catalyzed inverse electron-demand Diels-Alder (IEDDA) reactions of 1,2-diazines. nih.gov This strategy has been successfully applied to the synthesis of arene-annulated eight-membered nitrogen heterocycles through a domino IEDDA/thermal ring expansion sequence. acs.org The use of a bidentate Lewis acid catalyst was shown to be effective in promoting the initial cycloaddition of phthalazines with dienophiles. acs.org
| Catalyst | Reactants | Product | Key Features |
| Boron-based, bidentate Lewis acid | Phthalazines and Boc-protected 2-azetine | Arene-annulated azocines | Domino IEDDA/thermal ring expansion, one-step synthesis. acs.org |
| Ferric salt | Dioxopyrrolidines and simple olefins | Bicyclic dihydropyran derivatives | Asymmetric catalytic IEDDA, high yields and enantioselectivity. rsc.org |
Zeolite and Magnetic Nanocatalyst Applications in Pyridine Synthesis
Zeolites, with their well-defined pore structures and acidic properties, have proven to be effective catalysts for various organic transformations, including the synthesis of pyridines. researchgate.net They can act as shape-selective catalysts, influencing the product distribution based on the size and shape of the reactant and product molecules relative to the zeolite pores.
The synthesis of pyridines and picolines has been achieved through a multi-component reaction of ethanol (B145695), formaldehyde, and ammonia over H-Beta, H-ZSM-12, and H-ZSM-5 zeolite catalysts. researchgate.net H-Beta zeolite exhibited the highest activity, with the main products being pyridine and picolines. researchgate.net The product selectivity was found to be dependent on the zeolite structure, with H-ZSM-12 favoring the formation of picolines and lutidines. researchgate.net
Recent research has also explored the use of zeolites as templates for the synthesis of N-doped carbon materials with a high content of pyridinic nitrogen, which are active in oxygen reduction reactions. jst.go.jp This highlights the versatility of zeolites in nitrogen-containing heterocyclic chemistry.
Magnetic nanocatalysts represent another promising area in catalytic pyridine synthesis. These materials combine the catalytic activity of a supported catalyst with the ease of separation offered by magnetic nanoparticles, facilitating catalyst recovery and reuse.
| Catalyst | Reactants | Products | Key Findings |
| H-Beta Zeolite | Ethanol, formaldehyde, ammonia | Pyridine, picolines | Highest activity among tested zeolites, 70% ethanol conversion. researchgate.net |
| H-ZSM-5 Zeolite | Ethanol, formaldehyde, ammonia | Pyridine, picolines | Good selectivity for pyridine and picolines. researchgate.net |
| H-ZSM-12 Zeolite | Ethanol, formaldehyde, ammonia | Picolines, lutidines | Selectivity shifted towards more substituted pyridines. researchgate.net |
| Zeolite Template | Pyridine | Pyridinic N-rich N-doped carbon | Synthesis of highly active catalysts for oxygen reduction reactions. jst.go.jp |
Cyclization and Heteroannulation Approaches to the Pyridine Core
The construction of the pyridine ring is a pivotal step in the synthesis of Pyridine, 3-ethyl-2,6-dimethyl-. Various cyclization and heteroannulation strategies have been developed to achieve this, offering different levels of efficiency and substrate scope.
The Hantzsch pyridine synthesis and its variations represent a classic and versatile method for constructing the pyridine nucleus. This approach typically involves the condensation of a β-dicarbonyl compound, an aldehyde, and an ammonia source. youtube.com A key intermediate in this process is a β-enamine carbonyl compound, which is an electron-rich species that acts as a nucleophile. youtube.com
The general mechanism involves an initial aldol (B89426) condensation between the β-dicarbonyl compound and the aldehyde to form an α,β-unsaturated carbonyl compound. youtube.com Concurrently, another molecule of the β-dicarbonyl compound reacts with ammonia to generate an enamine. youtube.com The subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, leads to a 1,4-dihydropyridine. youtube.comyoutube.com A final oxidation step is then required to furnish the aromatic pyridine ring. youtube.com
While the traditional Hantzsch synthesis is effective, modern iterations focus on improving yields, simplifying procedures, and expanding the substrate scope. For instance, the Bohlmann–Rahtz pyridine synthesis provides a route to trisubstituted pyridines by reacting enamines with propargyl ketones. researchgate.net However, this method often requires heating of reactive aminoacrylates or activated carbonyl compounds. researchgate.net The development of multicomponent reactions (MCRs) has also been instrumental, offering a more streamlined and "green" approach to pyridine synthesis. researchgate.net
Table 1: Comparison of Hantzsch Synthesis Variants
| Synthesis Variant | Key Reactants | Intermediate | Key Features |
|---|---|---|---|
| Classic Hantzsch | β-Dicarbonyl compound, aldehyde, ammonia | 1,4-Dihydropyridine | Four-component reaction; requires subsequent oxidation. youtube.com |
| Bohlmann–Rahtz | Enamines, propargyl ketones | Not specified | Efficient for trisubstituted pyridines; may require heating. researchgate.net |
| MCR Approach | Various (e.g., ketones, aldehydes, ammonium salts) | Not specified | Methodological simplicity; considered a green chemistry tool. researchgate.net |
Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including pyridines. Palladium complexes, in particular, have shown significant utility in catalyzing the heterocyclization of amines to form the pyridine core. nih.govkobe-u.ac.jp These methods often involve the intramolecular C–H arylation of pyridine derivatives, providing a facile route to fused heteroaromatic systems. nih.govkobe-u.ac.jp
Research has demonstrated the effectiveness of palladium acetate (Pd(OAc)₂) in the presence of a suitable phosphine ligand for these transformations. nih.govkobe-u.ac.jp For example, the C–H arylation of a 2-quinolinecarboxyamide bearing a C–Br bond on the N-aryl moiety proceeds efficiently with a palladium catalyst to yield a cyclized product. nih.govkobe-u.ac.jp The choice of ligand, such as triphenylphosphine (B44618) (PPh₃) or CyJohnPhos, can significantly influence the reaction yield. kobe-u.ac.jp This approach has been extended to various pyridine and non-pyridine amides, highlighting its versatility in constructing complex, multiply fused heterocyclic compounds. nih.govkobe-u.ac.jp
Table 2: Palladium-Catalyzed Heterocyclization Reactions
| Substrate | Catalyst System | Yield | Reference |
|---|---|---|---|
| 2-Quinolinecarboxyamide derivative | 10 mol % Pd(OAc)₂ | 42% | nih.govkobe-u.ac.jp |
| 2-Quinolinecarboxyamide derivative | Pd(OAc)₂ / PPh₃ | 94% | nih.govkobe-u.ac.jp |
| Amide from 6-methylpicoline | Pd(OAc)₂ / PPh₃ | 77% | nih.govkobe-u.ac.jp |
| Amide from 2,6-pyridinedicarboxylic acid | Pd(OAc)₂ / PPh₃ | 87% | nih.govkobe-u.ac.jp |
Green Chemistry Principles in the Synthesis of Pyridine, 3-ethyl-2,6-dimethyl-
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally friendly processes. The synthesis of Pyridine, 3-ethyl-2,6-dimethyl- and its analogs is no exception, with several green methodologies being explored.
Microwave-assisted organic synthesis has gained prominence as a green chemistry tool due to its ability to accelerate reaction rates, improve yields, and often lead to cleaner products. nih.gov This technology has been successfully applied to the synthesis of various pyridine derivatives. nih.govdavidpublisher.com
In one-pot, four-component reactions, microwave irradiation has been shown to significantly reduce reaction times from hours to minutes while providing excellent yields of the desired pyridine products. nih.gov For example, the synthesis of certain pyridine derivatives under microwave irradiation (350 W) at 80 °C was completed in a short time frame, yielding the product in high percentages. clockss.org This method offers advantages such as pure products, short reaction times, and low-cost processing. nih.gov The synthesis of precursors like pyridine-2,6-dicarboxylic acid from 2,6-dimethylpyridine (B142122) has also been achieved efficiently using microwave heating. davidpublisher.com
Ultrasound irradiation is another green technique that can enhance reaction rates and yields in organic synthesis. While specific examples for the synthesis of Pyridine, 3-ethyl-2,6-dimethyl- are not detailed in the provided search results, the general application of ultrasound in promoting heterocyclic synthesis is a known principle. The mechanical effects of acoustic cavitation can lead to improved mixing, mass transfer, and activation of reacting species.
The use of hazardous organic solvents is a major concern in chemical synthesis. Consequently, the development of solvent-free or aqueous reaction conditions is a key goal of green chemistry. rsc.org Several studies have reported the successful synthesis of pyridine derivatives under these environmentally benign conditions. rsc.org
Transition-metal-free syntheses of pyridines have been developed using readily available starting materials like aromatic ketones, aldehydes, and ammonium salts, with water often being the only byproduct. rsc.org In some cases, reactions can be performed under solvent-free conditions, further reducing the environmental impact. rsc.org For example, a novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been reported, utilizing pyridine N-oxides and dialkylcyanamides. rsc.org The Hantzsch synthesis of 1,4-dihydropyridines has also been successfully carried out under solvent-free conditions, highlighting the broad applicability of this green approach.
Synthetic Strategies for Pyridine, 3-ethyl-2,6-dimethyl- Analogues and Building Blocks
The synthesis of substituted pyridines is a cornerstone of medicinal and materials chemistry, owing to the prevalence of the pyridine scaffold in a vast array of biologically active compounds and functional materials. nih.govnih.gov The development of efficient and modular synthetic routes to access diverse substitution patterns on the pyridine ring is therefore of significant interest. This section explores various methodologies for the synthesis of analogues of 3-ethyl-2,6-dimethylpyridine and the requisite building blocks. These strategies often involve multi-component reactions, cyclization cascades, and cross-coupling techniques, providing access to a wide range of functionalized pyridine derivatives.
A variety of synthetic approaches have been developed to construct the pyridine ring with specific substituent patterns. Classical methods often rely on condensation reactions, such as the Chichibabin synthesis, which involves the reaction of aldehydes or ketones with ammonia. numberanalytics.com Another established method is the Hantzsch pyridine synthesis, which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. researchgate.net More contemporary methods focus on transition metal-catalyzed cross-coupling and cyclization reactions, offering greater flexibility and functional group tolerance. nih.govorganic-chemistry.org
Multi-component and Cascade Reactions
Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of polysubstituted pyridines.
One notable approach involves a copper-catalyzed three-component reaction for the synthesis of disubstituted nicotinonitriles. researchgate.net This method utilizes 3-bromopropenals, benzoylacetonitriles, and ammonium acetate. The reaction proceeds through a Knoevenagel-type condensation followed by the in-situ generation of an azatriene, which then undergoes a 6π-azaelectrocyclization and aromatization to yield the trisubstituted pyridine. researchgate.net
Another powerful strategy is a cascade reaction involving a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.govorganic-chemistry.org This sequence generates a 3-azatriene intermediate that undergoes electrocyclization and subsequent air oxidation to afford highly substituted pyridines. nih.govorganic-chemistry.org This method is valued for its mild, neutral reaction conditions and tolerance of a wide range of functional groups. nih.gov
A base-catalyzed, one-pot, three-component reaction of ynals, isocyanates, and amines or alcohols provides a metal-free and environmentally benign route to highly decorated pyridine derivatives with good yields and high regioselectivity. organic-chemistry.org Similarly, an organocatalyzed formal (3+3) cycloaddition of enamines with unsaturated aldehydes or ketones offers a practical synthesis of tri- or tetrasubstituted pyridines. acs.org
The following table summarizes key features of these multi-component and cascade reactions for pyridine synthesis.
| Reaction Type | Key Reactants | Catalyst/Conditions | Key Features |
| Copper-Catalyzed Three-Component Reaction | 3-Bromopropenals, Benzoylacetonitriles, Ammonium Acetate | Copper catalyst | Forms disubstituted nicotinonitriles via an azatriene intermediate. researchgate.net |
| Copper-Catalyzed Cascade Reaction | Alkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoates | Copper catalyst, air oxidation | Mild, neutral conditions with broad functional group tolerance. nih.govorganic-chemistry.org |
| Base-Catalyzed Three-Component Reaction | Ynals, Isocyanates, Amines/Alcohols | Base catalyst (e.g., DIPEA) | Metal-free, environmentally friendly, high regioselectivity. organic-chemistry.org |
| Organocatalyzed (3+3) Cycloaddition | Enamines, Unsaturated Aldehydes/Ketones | Organocatalyst | Practical for tri- and tetrasubstituted pyridines. acs.org |
Cyclization and Annulation Strategies
Cyclization reactions are fundamental to the formation of the pyridine ring. Various strategies have been developed that utilize different precursors and reaction conditions.
A metal-free approach for the synthesis of nicotinates involves a [3+3] annulation of cyclopropanols with β-enamine esters, mediated by 4-HO-TEMPO. researchgate.net Another method reports a palladium-catalyzed synthesis of 2,3,6-trisubstituted pyridines from isoxazolinones. This protocol involves a C-regioselective 1,4-addition to vinylketones, followed by a transformation believed to proceed through a vinylnitrene-Pd intermediate. figshare.com
A catalyst-free [4+2] cycloaddition of 1,2,4-triazines with in situ generated acetylene (B1199291) provides a novel route to 2,3,6-trisubstituted pyridines. researchgate.net This method can also be used to introduce isotopic labels by using deuterated or ¹³C-labeled acetylene sources. researchgate.net
A summary of these cyclization and annulation strategies is presented in the table below.
| Reaction Type | Key Reactants | Catalyst/Mediator | Key Features |
| [3+3] Annulation | Cyclopropanols, β-enamine esters | 4-HO-TEMPO | Metal-free synthesis of nicotinates. researchgate.net |
| Palladium-Catalyzed Cyclization | Isoxazolinones, Vinylketones | Palladium(II) and Palladium(0) | Regioselective synthesis of 2,3,6-trisubstituted pyridines. figshare.com |
| [4+2] Cycloaddition | 1,2,4-Triazines, Acetylene | Catalyst-free | Allows for isotopic labeling. researchgate.net |
Synthesis of Precursors and Building Blocks
The synthesis of analogues of 3-ethyl-2,6-dimethylpyridine often requires the preparation of specific precursors and building blocks. For instance, the synthesis of 2,6-dimethylpyridine itself can be achieved through various routes, including the Hantzsch synthesis starting from ethyl acetoacetate (B1235776), formaldehyde, and ammonia, followed by oxidation and decarboxylation. orgsyn.org Another approach involves the gas-phase catalytic synthesis from acetone, formaldehyde, and ammonia at high temperatures. google.com
The introduction of substituents at specific positions of the pyridine ring can be achieved through various methods. For example, a method for preparing 2,6-lutidine involves the hydrogenation dechlorination of 2,6-dimethyl-4-chloropyridine using a Pd/C catalyst. google.com The synthesis of 2,4,6-trisubstituted pyridines can be accomplished via an olefin cross-metathesis/Heck–cyclisation–elimination sequence. rsc.org
A general route to highly substituted pyridines involves a three-step procedure starting from enones. nih.gov This method utilizes a Hosomi-Sakurai allylation followed by oxidative cleavage to form a 1,5-dicarbonyl intermediate, which is then cyclized with hydroxylamine (B1172632) hydrochloride to yield the pyridine. nih.gov
The table below outlines some methods for the preparation of key pyridine precursors.
| Target Molecule/Class | Starting Materials | Key Reagents/Conditions | Reference |
| 2,6-Dimethylpyridine | Ethyl acetoacetate, Formaldehyde, Ammonia | Nitric acid, Sulfuric acid (oxidation) | orgsyn.org |
| 2,6-Lutidine | 2,6-Dimethyl-4-chloropyridine | Pd/C, H₂ | google.com |
| 2,4,6-Trisubstituted Pyridines | α,β-unsaturated-δ-sulfonamido intermediates | Olefin cross-metathesis, Heck reaction | rsc.org |
| Highly Substituted Pyridines | Enones | Hosomi-Sakurai allylation, Oxidative cleavage, Hydroxylamine hydrochloride | nih.gov |
These diverse synthetic methodologies provide a robust toolbox for the preparation of a wide range of substituted pyridines, enabling the synthesis of analogues of 3-ethyl-2,6-dimethylpyridine and facilitating further exploration of their chemical and biological properties.
Chemical Reactivity and Mechanistic Investigations of Pyridine, 3 Ethyl 2,6 Dimethyl
Electrophilic and Nucleophilic Substitution Reactions of the Pyridine (B92270) Ring
The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic character governs its reactivity towards both electrophiles and nucleophiles.
Alkyl groups, such as the ethyl and methyl substituents on Pyridine, 3-ethyl-2,6-dimethyl-, are generally considered activating groups in electrophilic aromatic substitution. They donate electron density to the ring through an inductive effect and hyperconjugation. However, in the context of the already electron-poor pyridine ring, their activating effect is modest. The nitrogen atom's strong electron-withdrawing effect deactivates the ring towards electrophilic attack compared to benzene (B151609). quora.com
Under acidic conditions, which are common for electrophilic substitution reactions like nitration, the pyridine nitrogen is protonated. vaia.com This forms a pyridinium (B92312) ion, which is even more strongly deactivated towards electrophilic attack.
Conversely, the electron-donating nature of the alkyl groups slightly destabilizes the intermediates formed during nucleophilic aromatic substitution, making the ring less reactive towards nucleophiles compared to unsubstituted pyridine. The most significant influence of the substituents in Pyridine, 3-ethyl-2,6-dimethyl- is steric hindrance. The two methyl groups at the 2- and 6-positions flank the nitrogen atom, creating significant steric bulk. chemicalbook.comwikipedia.orgchemkits.eu This steric hindrance can impede the approach of both electrophiles and nucleophiles, particularly at the nitrogen atom and the adjacent carbon positions. wikipedia.org 2,6-Lutidine, a closely related compound, is well-known for being a sterically hindered, non-nucleophilic base for this reason. chemicalbook.comwikipedia.orgchemkits.eu
Electrophilic Attack: Electrophilic substitution on the pyridine ring is generally disfavored at the 2-, 4-, and 6-positions (the α and γ positions) because the intermediate sigma complexes would place a positive charge on the already electron-deficient nitrogen atom, which is highly unfavorable. quora.com Therefore, electrophilic attack preferentially occurs at the 3- and 5-positions (the β positions). quora.comvaia.com In Pyridine, 3-ethyl-2,6-dimethyl-, the 2- and 6-positions are blocked by methyl groups. The remaining open positions are C4 and C5. The directing effects of the three alkyl groups would favor substitution at the 4- and 5-positions. The 3-ethyl group would direct to the 4- and 5-positions, and the 2,6-dimethyl groups would also direct to these positions. The C5 position is sterically less hindered than the C4 position, which is flanked by the ethyl group and the ring nitrogen's influence. Thus, electrophilic attack is most likely to occur at the C5 position.
Nucleophilic Attack: Nucleophilic aromatic substitution (SNAr) on pyridines typically occurs at the 2-, 4-, and 6-positions, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. quimicaorganica.orgyoutube.com In Pyridine, 3-ethyl-2,6-dimethyl-, the 2- and 6-positions are occupied. Therefore, if a suitable leaving group were present at the C4 position, nucleophilic attack would be directed there. However, direct nucleophilic attack on the ring (as in the Chichibabin reaction) is unlikely due to the presence of the electron-donating alkyl groups and the significant steric hindrance from the 2,6-dimethyl groups.
The following table summarizes the predicted reactivity at each available position on the pyridine ring.
| Ring Position | Predicted Reactivity towards Electrophiles | Predicted Reactivity towards Nucleophiles | Rationale |
| C4 | Possible, but less favored than C5 | Favored (if a leaving group is present) | Flanked by ethyl group; intermediate stabilized by nitrogen. |
| C5 | Most favored | Disfavored | Less sterically hindered for electrophilic attack; no nitrogen stabilization for nucleophilic attack. |
Reactions at the Alkyl Side Chains (Ethyl and Methyl Groups)
The alkyl substituents on the pyridine ring have their own characteristic reactivity, particularly at the carbon atom attached to the ring (the benzylic-like position).
Oxidation: Alkyl groups attached to aromatic rings can be oxidized to carboxylic acids by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, provided the benzylic carbon has at least one hydrogen atom. youtube.comyoutube.comyoutube.com It is expected that under such conditions, the ethyl and methyl groups of Pyridine, 3-ethyl-2,6-dimethyl- would be oxidized to carboxylic acid groups. The entire alkyl chain is typically cleaved, leaving only a carboxyl group attached to the ring. youtube.com Thus, vigorous oxidation would likely yield pyridine-2,3,6-tricarboxylic acid.
Reduction: Simple alkyl groups are generally not susceptible to reduction. However, functional groups on the side chain can be reduced. For instance, the preparation of 3-ethyl-2,6-lutidine has been reported via the Wolff-Kishner reduction of a 3-acetyl group on a related pyridine derivative, which reduces the carbonyl to a methylene (B1212753) group, forming the ethyl side chain.
The protons on the carbon atoms attached to the pyridine ring (α-protons of the alkyl groups) are more acidic than those of simple alkanes. This is because the resulting carbanion (anion) is stabilized by delocalization into the aromatic ring system. Deprotonation is most favorable at the 2- and 4-positions because the negative charge can be delocalized onto the nitrogen atom. davuniversity.org
In Pyridine, 3-ethyl-2,6-dimethyl-, the methyl groups are at the 2- and 6-positions, and the ethyl group is at the 3-position. Therefore, the protons on the methyl groups at C2 and C6 would be the most acidic. The protons on the methylene group of the C3-ethyl substituent would be less acidic. Strong bases like organolithium reagents (e.g., n-butyllithium) or alkali metal amides (e.g., potassium amide) can deprotonate these positions. The resulting anions are potent nucleophiles and can be used to form new carbon-carbon bonds by reacting them with electrophiles like aldehydes, ketones, or alkyl halides.
The table below outlines the expected relative acidity of the side-chain protons.
| Side Chain | Position | Relative Acidity | Reason for Acidity |
| Methyl | C2 | Highest | Anion stabilized by delocalization onto the ring nitrogen. |
| Methyl | C6 | Highest | Anion stabilized by delocalization onto the ring nitrogen. |
| Ethyl | C3 (methylene) | Lower | Anion stabilization is less effective as it cannot be delocalized onto the nitrogen. |
Coordination Chemistry of Pyridine, 3-ethyl-2,6-dimethyl- as a Ligand
Pyridine and its derivatives are common ligands in coordination chemistry, binding to metal ions through the lone pair of electrons on the nitrogen atom. nih.govacs.org The steric and electronic properties of the substituents on the pyridine ring significantly influence the properties of the resulting metal complexes.
The 2,6-dimethyl substitution in Pyridine, 3-ethyl-2,6-dimethyl- creates significant steric hindrance around the nitrogen donor atom. nih.govnih.gov This steric bulk makes it a "hindered pyridine," similar to 2,6-lutidine. chemicalbook.comwikipedia.org Such ligands are known to form less stable complexes compared to unhindered pyridines like pyridine itself or 3-ethylpyridine. The bulky methyl groups can prevent the ligand from approaching the metal center closely, leading to longer and weaker metal-ligand bonds. nih.gov In some cases, the steric hindrance can be so great that it prevents the formation of certain types of complexes altogether or influences the coordination geometry around the metal ion. acs.org For example, while less hindered pyridines might form complexes with multiple ligands, the steric bulk of Pyridine, 3-ethyl-2,6-dimethyl- would likely favor complexes with a lower coordination number. nih.gov
Formation of Metal Complexes and Ligand Binding Modes
Direct studies detailing the formation of metal complexes with Pyridine, 3-ethyl-2,6-dimethyl- are scarce in published literature. However, its coordination behavior can be inferred from extensive research on other sterically hindered pyridine derivatives, such as 2,6-lutidine (2,6-dimethylpyridine) and 2,6-di-tert-butylpyridine. acs.org
Like other simple pyridines, 3-ethyl-2,6-dimethylpyridine is expected to function as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the nitrogen atom. The primary feature governing its coordination is the substantial steric bulk presented by the two methyl groups at the C2 and C6 positions (ortho to the nitrogen). This steric hindrance makes the nitrogen's lone pair less accessible to Lewis acidic metal centers. acs.orgwikipedia.org Consequently, it is classified as a "hindered base."
The formation of a metal-ligand bond with this compound would require the metal center to overcome the steric repulsion from the ortho-methyl groups. This has several implications for its binding modes:
Increased Metal-Nitrogen Bond Length: The steric clash between the ligand's ortho-substituents and the metal's other ligands would likely result in a longer, and therefore weaker, metal-nitrogen bond compared to complexes with less hindered pyridines.
Lower Coordination Numbers: The bulkiness of the ligand can prevent the coordination of a larger number of ligands to the metal center, favoring complexes with lower coordination numbers.
Selective Binding: This ligand would exhibit a preference for binding to metal ions with smaller coordination spheres or those that can accommodate sterically demanding ligands.
The binding behavior is a direct consequence of the spatial arrangement of atoms, where repulsive forces between overlapping electron clouds lead to a rise in the energy of the molecule unless a stable, less-crowded geometry can be achieved. wikipedia.org
| Ligand | Key Structural Features | Expected Coordination Behavior | Binding Mode |
|---|---|---|---|
| Pyridine | Unsubstituted, planar aromatic ring | Readily forms stable complexes with most metal ions; minimal steric hindrance. | Monodentate, N-coordination |
| 2,6-Lutidine (2,6-dimethylpyridine) | Two methyl groups ortho to nitrogen | Coordination is sterically hindered; forms complexes with first-row transition metals but may be too bulky for others. | Monodentate, N-coordination |
| Pyridine, 3-ethyl-2,6-dimethyl- | Two ortho-methyl groups plus one meta-ethyl group | Highly hindered; coordination is expected to be difficult and limited to specific metal centers that can tolerate significant steric bulk. Likely to act as a weak ligand. | Monodentate, N-coordination |
Impact of Steric and Electronic Factors on Coordination Behavior
The ability of Pyridine, 3-ethyl-2,6-dimethyl- to coordinate with metal ions is governed by a balance between steric and electronic effects. nih.gov
Steric Factors: Steric hindrance is the dominant factor controlling the reactivity of this ligand. wikipedia.org The two methyl groups at the 2- and 6-positions effectively shield the nitrogen lone pair, impeding the approach of metal ions. This phenomenon, known as the "steric effect," slows down the rate of complex formation and can shift the equilibrium away from the coordinated product. wikipedia.org While a specific cone angle for 3-ethyl-2,6-dimethylpyridine is not documented, it would be significantly larger than that of pyridine, quantifying its substantial steric profile. This steric crowding is a defining characteristic that dictates the ligand's role in coordination chemistry, often limiting its use to cases where weak, labile coordination is desired or where it serves as a non-coordinating base. nih.govrsc.org
Electronic Factors: The three alkyl substituents (two methyl, one ethyl) are electron-donating groups through the inductive effect. This effect increases the electron density on the aromatic ring and, crucially, on the nitrogen atom. An increase in electron density on the nitrogen atom inherently increases its Lewis basicity, making it electronically more favorable to donate its lone pair to a Lewis acid (like a proton or a metal ion).
However, the expected increase in basicity due to electronic effects is strongly counteracted by steric hindrance. While electronically the nitrogen is a strong base, sterically it is a weak one. This is clearly observed in the thermodynamic data for protonation (pKa values) of related compounds.
| Compound | pKa of Conjugate Acid (PyH+) | Dominant Effect |
|---|---|---|
| Pyridine | 5.25 | Baseline |
| 4-Methylpyridine | 6.02 | Electronic (inductive effect) |
| 2-Methylpyridine | 5.97 | Electronic effect is partially offset by minor steric hindrance. |
| 2,6-Dimethylpyridine (B142122) (2,6-Lutidine) | 6.77 | Strong electronic donation from two methyl groups outweighs steric hindrance to protonation. |
| 2,6-Di-tert-butylpyridine | 3.58 | Steric hindrance to protonation and solvation of the cation is extreme and dominates over electronic effects. |
Data compiled from various sources.
For Pyridine, 3-ethyl-2,6-dimethyl-, the pKa value would be influenced by the combined electron-donating effects of three alkyl groups, suggesting a higher intrinsic basicity than 2,6-lutidine. However, the steric profile, while less extreme than that of 2,6-di-tert-butylpyridine, remains the key determinant in its interactions with larger Lewis acids like metal ions.
Ring-Opening and Ring-Closure Transformation Pathways of Pyridine, 3-ethyl-2,6-dimethyl-
The pyridine ring is an aromatic heterocycle characterized by significant resonance stabilization energy. Consequently, ring-opening reactions are energetically unfavorable and rare, requiring specific activation and harsh reaction conditions. For an electron-rich, substituted pyridine like 3-ethyl-2,6-dimethyl-, such transformations are not commonly reported pathways.
Recent research has shown that pyridine rings can be converted into other aromatic systems, such as benzene derivatives, through sequential ring-opening and ring-closing reactions. acs.orgnih.gov These transformations, however, typically require initial quaternization of the pyridine nitrogen to break its aromaticity, followed by nucleophilic attack to cleave a C-N bond. researchgate.net The process often involves the formation of a streptocyanine intermediate which then undergoes a (5+1) ring-closing reaction to form a new six-membered ring. acs.org
Another strategy for cleaving C–N bonds in coordinated pyridine ligands involves dearomatization at an electron-rich metal center. acs.org For example, the pyridine ring of a bipyridine ligand coordinated to a Rhenium(I) carbonyl complex has been opened under mild conditions. This process is initiated by deprotonation and C-C coupling, followed by ring contraction and extrusion of the nitrogen atom. acs.org
These examples represent specialized transformations under specific conditions and are not general pathways for simple alkylpyridines. The high stability of the aromatic system in Pyridine, 3-ethyl-2,6-dimethyl- makes it resistant to ring-opening or ring-closure reactions under typical synthetic conditions. Reactions are far more likely to occur at the alkyl substituents or via N-oxidation.
Kinetic and Thermodynamic Analyses of Key Reactions Involving Pyridine, 3-ethyl-2,6-dimethyl-
Kinetic Analyses: The rate of reactions where the pyridine acts as a nucleophile is expected to be low due to the severe steric hindrance around the nitrogen atom. Studies on the reaction of various substituted pyridines with electrophiles like methyl chloroformate have shown that increasing steric bulk dramatically decreases the reaction rate. rsc.org
A Brønsted plot (log of the rate constant vs. pKa) for the reaction of substituted pyridines with methyl chloroformate was found to be sharply curved. rsc.org This curvature indicates a change in the rate-determining step of the reaction, from the breakdown of a tetrahedral intermediate for less basic pyridines to the formation of the intermediate for more basic, reactive pyridines. rsc.org Given its high steric hindrance, 3-ethyl-2,6-dimethylpyridine would fall on the slow-reacting side of such a plot, where the initial nucleophilic attack (formation of the intermediate) is significantly impeded and likely rate-determining.
Thermodynamic Analyses: Thermodynamic data for reactions are primarily governed by the stability of reactants and products. The key thermodynamic parameter for a pyridine base is the equilibrium constant for its reaction with an acid, typically expressed as the pKa of its conjugate acid. As discussed in section 3.3.2, the pKa value reflects the balance of electronic and steric effects.
Enthalpy (ΔH): The formation of a metal-nitrogen bond is an exothermic process. The strength of this bond, and thus the magnitude of the enthalpy change, is influenced by the electronic properties of the ligand. The electron-donating alkyl groups on 3-ethyl-2,6-dimethylpyridine increase its nitrogen's basicity, which would favor a more negative enthalpy of reaction compared to unsubstituted pyridine.
Entropy (ΔS): The coordination of a ligand to a metal ion typically results in a loss of translational and rotational entropy, making the entropy change unfavorable (negative). Furthermore, the steric hindrance in 3-ethyl-2,6-dimethylpyridine can cause significant strain in the resulting complex and restrict the free rotation of the ligand, leading to a more unfavorable entropy term compared to less hindered ligands.
| Ligand | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Overall Gibbs Free Energy (ΔG) |
|---|---|---|---|
| Pyridine | Favorable (Exothermic) | Unfavorable (Loss of entropy) | Favorable (Spontaneous) |
| Pyridine, 3-ethyl-2,6-dimethyl- | Potentially more favorable due to higher basicity | Highly unfavorable due to steric hindrance and restricted rotation | Likely less favorable or unfavorable (Non-spontaneous) |
Advanced Spectroscopic and Structural Elucidation Paradigms for Pyridine, 3 Ethyl 2,6 Dimethyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. However, specific high-resolution NMR data for 3-ethyl-2,6-dimethyl-pyridine is not extensively reported in the surveyed scientific literature. The following sections discuss the potential application and theoretical considerations of advanced NMR techniques for this molecule.
2D NMR Techniques (e.g., COSY, HSQC, ROESY) for Complete Structural Assignment
COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, primarily identifying the protons within the ethyl group (the triplet and quartet) and potentially the coupling between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton with its directly attached carbon atom. This would be crucial for assigning the carbons of the ethyl group and the methyl groups to their corresponding proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It would be key in confirming the substitution pattern on the pyridine (B92270) ring by showing correlations from the methyl and ethyl protons to the ring carbons.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For 3-ethyl-2,6-dimethyl-pyridine, ROESY could show through-space correlations between the protons of the ethyl group and the adjacent methyl group on the pyridine ring, confirming their relative positions.
Without experimental data, a detailed table of chemical shifts and coupling constants cannot be provided.
Solid-State NMR Studies for Polymorphic Forms and Supramolecular Assemblies
Solid-state NMR (ssNMR) spectroscopy is a powerful tool for investigating the structure and dynamics of solid materials, including different crystalline forms (polymorphs) and supramolecular assemblies. acs.orgyoutube.com This technique is particularly valuable when single crystals suitable for X-ray diffraction are not available. youtube.com For 3-ethyl-2,6-dimethyl-pyridine, ssNMR could be used to:
Identify Polymorphs: Different crystalline packing arrangements would result in distinct ssNMR spectra due to variations in the local chemical environments.
Characterize Supramolecular Interactions: ssNMR can probe intermolecular interactions, such as hydrogen bonding or π-stacking, which might be present in the solid state of this compound or its derivatives. acs.org
A review of the current scientific literature did not yield any specific solid-state NMR studies performed on Pyridine, 3-ethyl-2,6-dimethyl-.
Computational Prediction of Chemical Shifts and Coupling Constants
In the absence of experimental NMR data, computational methods, particularly those based on Density Functional Theory (DFT), can provide valuable predictions of NMR parameters like chemical shifts and coupling constants. nih.govresearchgate.netnih.gov The general workflow for such a prediction involves:
Conformational Search: Identifying the lowest energy conformation(s) of the molecule.
Geometry Optimization: Optimizing the molecular geometry at a chosen level of theory.
NMR Parameter Calculation: Calculating the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane).
Such computational studies are highly valuable for confirming structural assignments and understanding the relationship between molecular structure and NMR properties. nih.gov However, no specific computational studies predicting the NMR parameters of 3-ethyl-2,6-dimethyl-pyridine were found in the surveyed literature.
Mass Spectrometry (MS) for Fragmentation Pathway Delineation
Mass spectrometry is a critical analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound. The NIST WebBook provides a molecular weight of 135.2062 for Pyridine, 3-ethyl-2,6-dimethyl-. nist.govnist.gov This high-precision mass corresponds to the elemental formula C₉H₁₃N, confirming the identity of the compound.
Analysis of Ion Dissociation Mechanisms
The electron ionization (EI) mass spectrum of 3-ethyl-2,6-dimethyl-pyridine from the NIST database shows several characteristic fragments. nist.gov The fragmentation of alkyl-substituted pyridines under EI typically involves cleavages at the benzylic position (the bond between the ring and the alkyl substituent) and rearrangements.
The mass spectrum is dominated by a base peak at m/z 120. This corresponds to the loss of a methyl radical (CH₃•, 15 Da) from the molecular ion (m/z 135). This is a very common fragmentation pathway for alkyl-substituted aromatic rings, known as benzylic cleavage, leading to the formation of a stable pyridinylmethylium-type cation. The loss likely occurs from the ethyl group, as the loss of an ethyl radical is less favorable.
A significant peak is also observed at m/z 135, which is the molecular ion [M]⁺•. The relative abundance of the molecular ion indicates a reasonably stable molecule under electron ionization conditions. Other notable fragments and their probable origins are detailed in the table below.
Table 1: Prominent Ions in the Electron Ionization Mass Spectrum of Pyridine, 3-ethyl-2,6-dimethyl-
| m/z | Relative Intensity (%) | Proposed Fragment | Formula | Mechanism |
| 135 | 65 | [M]⁺• | C₉H₁₃N | Molecular Ion |
| 120 | 100 | [M - CH₃]⁺ | C₈H₁₀N | Benzylic cleavage (loss of methyl from the ethyl group) |
| 107 | ~15 | [M - C₂H₄]⁺• | C₇H₉N | McLafferty-type rearrangement or loss of ethylene |
| 93 | ~10 | [C₆H₅N]⁺• | C₆H₅N | Complex rearrangement and fragmentation |
| 77 | ~12 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation, likely from ring fragmentation |
Data interpreted from the NIST WebBook mass spectrum. nist.gov
The fragmentation pathway is initiated by the ionization of the molecule to form the molecular ion [C₉H₁₃N]⁺• at m/z 135. The most favorable subsequent fragmentation is the loss of a methyl radical from the ethyl group to form the highly stable ion at m/z 120. This benzylic cleavage is a characteristic feature in the mass spectra of compounds containing an ethyl group attached to an aromatic ring.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Characterization
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the nature of chemical bonds within a molecule. These methods are based on the principle that molecules vibrate at specific frequencies corresponding to the stretching and bending of their bonds.
The vibrational spectrum of a substituted pyridine like 3-ethyl-2,6-dimethylpyridine is complex, with numerous absorption bands corresponding to the vibrations of the pyridine ring, the ethyl group, and the methyl groups. The assignment of these vibrational modes is typically achieved through a combination of experimental data and computational modeling.
For pyridine and its derivatives, several characteristic vibrational modes are well-documented. The ring stretching vibrations (νC-C, νC-N) typically appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The modes associated with the alkyl substituents, such as C-H stretching, bending, and rocking vibrations, will also be present.
A complete vibrational assignment for 2,6-dimethylpyridine (B142122) (2,6-lutidine) has been made, which provides a solid foundation for interpreting the spectrum of its 3-ethyl derivative. The introduction of the ethyl group at the 3-position would introduce additional vibrational modes associated with the -CH₂- and -CH₃ groups of the ethyl substituent, and would also likely cause shifts in the vibrational frequencies of the pyridine ring due to electronic and steric effects.
Table 1: Representative Vibrational Modes for Substituted Pyridines This table is illustrative and based on general assignments for substituted pyridines. Precise wavenumbers for 3-ethyl-2,6-dimethylpyridine would require experimental data.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| ν(C-H) aromatic | 3000 - 3100 | Stretching of C-H bonds on the pyridine ring |
| ν(C-H) aliphatic | 2850 - 3000 | Stretching of C-H bonds in methyl and ethyl groups |
| ν(C=C), ν(C=N) | 1400 - 1600 | Ring stretching vibrations |
| δ(CH₃), δ(CH₂) | 1375 - 1470 | Bending vibrations of methyl and methylene (B1212753) groups |
| Ring breathing | 990 - 1050 | Symmetric in-plane expansion and contraction of the ring |
| γ(C-H) | 700 - 900 | Out-of-plane C-H bending |
Sterically hindered pyridines, such as 2,6-dimethylpyridine, are widely used as probe molecules in FTIR spectroscopy to characterize the acidity of solid catalysts. The two methyl groups adjacent to the nitrogen atom sterically hinder its interaction with certain acid sites, allowing for a more selective analysis of the catalyst's surface. Due to its structural similarity, 3-ethyl-2,6-dimethylpyridine would be expected to behave in a comparable manner.
The adsorption of 2,6-dimethylpyridine onto a catalyst surface can distinguish between Brønsted and Lewis acid sites:
Brønsted Acid Sites: When 2,6-dimethylpyridine adsorbs on a Brønsted acid site (a proton donor), it forms a pyridinium (B92312) ion. This interaction gives rise to characteristic infrared bands, notably a band around 1630-1640 cm⁻¹, which is indicative of the protonated pyridine ring.
Lewis Acid Sites: Adsorption on a Lewis acid site (an electron pair acceptor) results in the formation of a coordinate covalent bond between the nitrogen atom and the acid site. This interaction leads to a shift in the pyridine ring vibrational modes, with a characteristic band often appearing around 1615-1625 cm⁻¹.
The steric hindrance of the methyl groups in 2,6-dimethylpyridine makes it a selective probe for Brønsted acidity, as its interaction with some Lewis acid sites can be sterically impeded. This selectivity is valuable in understanding the acidic properties of catalysts like zeolites and metal oxides, which are crucial in various industrial processes.
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Optical Properties
Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic structure and transitions within a molecule. For pyridine and its derivatives, the electronic spectra are characterized by π → π* and n → π* transitions.
The UV-Vis absorption spectrum of pyridine typically shows a strong π → π* transition around 250-260 nm and a weaker n → π* transition at longer wavelengths, often submerged by the stronger band. Alkyl substitution, as in 3-ethyl-2,6-dimethylpyridine, generally leads to a slight red shift (bathochromic shift) of these absorption bands.
X-ray Crystallography for Molecular and Crystal Structure Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide accurate bond lengths, bond angles, and information about the packing of 3-ethyl-2,6-dimethylpyridine molecules in the crystal lattice.
**4.6
Computational and Theoretical Chemistry of Pyridine, 3 Ethyl 2,6 Dimethyl
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations are essential for understanding a compound's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) and ab initio methods are powerful tools in computational chemistry for studying the electronic structure of molecules. nih.govresearchgate.net DFT methods, such as B3LYP, are widely used due to their balance of accuracy and computational cost. nih.govresearchgate.net For instance, in studies of related molecules like 3,5-diacetyl-2,6-dimethylpyridine, the DFT RB3LYP method with a 6-31G basis set has been employed to investigate reaction mechanisms. nih.govresearchgate.net For other substituted pyridines, such as 3,5-dimethyl-2,6-diphenylpyridine derivatives, calculations at the wB97XD/Def2TZVPP level have been used to determine properties like global reactivity descriptors and molecular electrostatic potential surfaces.
These methods allow for the calculation of key electronic properties, as illustrated by the study of 3,5-dimethyl-2,6-diphenylpyridine and its derivatives. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to determine the energy gap, which is an indicator of chemical stability.
Table 1: Representative Global Reactivity Descriptors Calculated for Substituted Pyridines (Hypothetical for 3-ethyl-2,6-dimethylpyridine)
| Parameter | Description |
|---|---|
| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. |
| Electron Affinity (A) | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | A measure of the tendency of an atom to attract a bonding pair of electrons. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. |
| Softness (S) | The reciprocal of chemical hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | A measure of the electrophilic character of a species. |
This table is illustrative and based on parameters calculated for similar compounds like 3,5-dimethyl-2,6-diphenylpyridine derivatives. Specific values for 3-ethyl-2,6-dimethylpyridine would require dedicated calculations.
Conformational analysis is used to identify the most stable three-dimensional structures (conformers) of a molecule. By rotating single bonds, different spatial arrangements of the atoms can be achieved. Energy minimization studies then calculate the potential energy of these conformers to find the one with the lowest energy, which corresponds to the most stable and abundant form of the molecule at equilibrium.
For 3-ethyl-2,6-dimethylpyridine, a key aspect of conformational analysis would be the orientation of the ethyl group relative to the pyridine (B92270) ring. Different rotational positions (dihedral angles) would be systematically explored to locate the global energy minimum. This process is crucial as the molecular conformation can significantly influence its physical properties and reactivity. In studies of related substituted pyridines, dihedral angles are carefully analyzed to understand the steric and electronic interactions between the substituents and the aromatic ring.
Theoretical Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic data, which is invaluable for interpreting experimental results. For example, Time-Dependent DFT (TD-DFT) is used to calculate electronic absorption spectra (UV-Vis). These calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π→π* transitions.
Similarly, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.net The agreement between calculated and experimental spectra helps to confirm the molecular structure. researchgate.net For 3-ethyl-2,6-dimethylpyridine, theoretical predictions would help assign the signals in its ¹H and ¹³C NMR spectra to specific atoms in the molecule.
Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. nih.govresearchgate.netmit.edumdpi.com
A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. researchgate.netchemrxiv.orgresearchgate.netrug.nlnih.gov By mapping the PES, chemists can identify the most likely pathway a reaction will follow, from reactants to products, via transition states. researchgate.netchemrxiv.orgresearchgate.netrug.nlnih.gov
For a reaction involving 3-ethyl-2,6-dimethylpyridine, a PES scan would involve systematically changing the coordinates of the reacting atoms and calculating the energy at each point. This allows for the location of energy minima (corresponding to stable reactants, intermediates, and products) and saddle points (corresponding to transition states). researchgate.netchemrxiv.orgresearchgate.netrug.nlnih.gov Procedures like the QST2 (Quadratic Synchronous Transit) and IRC (Intrinsic Reaction Coordinate) are used to find transition states and map the reaction energy profile. nih.gov
The nature and position of substituents on the pyridine ring can dramatically influence the rate (kinetics) and equilibrium position (thermodynamics) of a reaction. acs.org Computational studies can quantify these effects. For example, in the study of 3,5-diacetyl-2,6-dimethylpyridine, it was shown that protonation of the pyridine nitrogen atom significantly increases the acidity of the methyl groups, which in turn initiates subsequent reaction steps. nih.govresearchgate.net
For 3-ethyl-2,6-dimethylpyridine, the electron-donating nature of the ethyl and methyl groups would be expected to influence the reactivity of the pyridine ring. Computational models could predict how these substituents affect the activation energies of potential reactions, thereby providing insight into reaction rates and mechanisms. acs.org For instance, the electron-rich nature of this substituted pyridine might enhance its reactivity towards electrophiles.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Pyridine, 3-ethyl-2,6-dimethyl- |
| 3,5-diacetyl-2,6-dimethylpyridine |
| 3,5-dimethyl-2,6-diphenylpyridine |
| Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate |
| 2-ethyl-3,5-dimethylpyridine |
| 2-phenylpyridine (B120327) |
| 2-(4-methoxyphenyl)pyridine |
| benzylideneanilines |
| 1,3-dioxane |
| pyrazine |
| pyrrole |
| furan |
| 2-methoxyfuran |
| ethyl (Z)-3-phenyl-2-nitroprop-2-enoate |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com For Pyridine, 3-ethyl-2,6-dimethyl-, MD simulations can map its conformational landscape and characterize its interactions with other molecules. This technique involves solving Newton's equations of motion for a system of particles, providing a trajectory that reveals how the molecule's structure and energy evolve. mdpi.com
Conformational Landscapes: The structural flexibility of Pyridine, 3-ethyl-2,6-dimethyl- arises primarily from the rotation of its ethyl side chain. MD simulations can explore the potential energy surface associated with the rotation around the C-C bond connecting the ethyl group to the pyridine ring. By simulating the molecule, often in a solvent environment to mimic real-world conditions, researchers can identify low-energy, stable conformations and the energy barriers between them. nih.govresearchgate.net The simulations track key dihedral angles over time, revealing the preferred spatial arrangements of the ethyl and methyl groups relative to the pyridine ring. This analysis is crucial for understanding how the molecule's shape influences its physical and chemical properties. While MD simulations can be computationally intensive, they are essential for sampling the vast conformational space that molecules can occupy. nih.gov
Intermolecular Interactions: MD simulations are also instrumental in studying how Pyridine, 3-ethyl-2,6-dimethyl- interacts with other molecules, such as solvents, receptors, or surfaces. By placing the molecule in a simulation box with other chemical species, the non-covalent interactions (e.g., van der Waals forces, hydrogen bonds, and electrostatic interactions) that govern molecular recognition and binding can be observed. researchgate.net For instance, simulating this pyridine derivative in water would reveal the structure of the solvation shell and the dynamics of water molecules around the hydrophobic ethyl and methyl groups versus the more polar pyridine ring nitrogen. The stability of potential ligand-protein complexes involving this molecule can be assessed by evaluating parameters like the root-mean-square deviation (RMSD) throughout the simulation. chemrevlett.commdpi.com
| Parameter | Description | Hypothetical Value/Observation | Significance |
|---|---|---|---|
| C-C-C-N Dihedral Angle (Ethyl Group) | Measures the rotation of the ethyl group relative to the pyridine ring. | Predominantly populates conformations around +/- 60° and 180°. | Identifies the most stable rotamers (conformational isomers). |
| RMSD of the Pyridine Ring | Root-Mean-Square Deviation of the heavy atoms of the pyridine ring from a reference structure. | Low fluctuation (< 0.5 Å) | Indicates the rigidity of the core ring structure during the simulation. |
| Radial Distribution Function g(r) | Describes the probability of finding a solvent molecule at a distance r from the pyridine nitrogen. | A sharp peak at ~2.8 Å for water's oxygen atom. | Characterizes the structure of the first solvation shell and potential hydrogen bonding. |
| Interaction Energy | The sum of electrostatic and van der Waals energies between the pyridine derivative and a binding partner. | -50 kJ/mol | Quantifies the strength of intermolecular binding in a complex. mdpi.com |
Theoretical Structure-Property Relationship (QSPR) Modeling Methodologies Applicable to Pyridine, 3-ethyl-2,6-dimethyl-
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties. nih.gov These models are built on the principle that the structure of a molecule, encoded in numerical descriptors, dictates its properties. For Pyridine, 3-ethyl-2,6-dimethyl-, QSPR methodologies can be applied to predict a wide range of properties, such as boiling point, solubility, or corrosion inhibition potential, without the need for experimental measurement. nih.gov
The development of a QSPR model generally involves several key steps:
Data Set Compilation: A dataset of molecules structurally related to Pyridine, 3-ethyl-2,6-dimethyl- with known experimental property values is assembled. This set is typically divided into a training set for model development and a test set for validation. chemrevlett.com
Molecular Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and quantum-chemical (e.g., orbital energies, dipole moment) features. nih.govnih.gov
Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks), a mathematical equation is generated that links a selection of the most relevant descriptors to the property of interest. chemrevlett.comnih.gov The model's predictive power is rigorously assessed using the test set and cross-validation techniques to ensure its robustness and accuracy. chemrevlett.com
For Pyridine, 3-ethyl-2,6-dimethyl-, a QSPR model could predict its properties based on descriptors calculated from its unique combination of an aromatic ring and alkyl substituents.
| Descriptor Class | Example Descriptor | Information Encoded | Potential Correlated Property |
|---|---|---|---|
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Boiling Point, Density |
| Topological | Kier & Hall Connectivity Index | Describes the branching and connectivity of the molecular skeleton. | Viscosity, Refractive Index |
| Geometric | Molecular Surface Area | The surface area of the molecule. | Solubility, Permeability |
| Quantum-Chemical | Dipole Moment (µ) | Measures the overall polarity of the molecule. nih.gov | Interaction with polar solvents, Binding affinity |
| Quantum-Chemical | Log P | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. nih.gov | Bioaccumulation, Membrane permeability |
Orbital Analysis (e.g., HOMO-LUMO, NBO) for Reactivity Insights
Orbital analysis provides a quantum mechanical framework for understanding the electronic structure and chemical reactivity of a molecule. Methods like Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis are central to this approach.
Frontier Molecular Orbital (HOMO-LUMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. aimspress.com The energy and spatial distribution of these orbitals are key predictors of reactivity. orientjchem.org
For Pyridine, 3-ethyl-2,6-dimethyl-, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, particularly on the nitrogen atom and the carbon atoms with higher electron density. The LUMO would also be distributed across the aromatic system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. aimspress.commaterialsciencejournal.org A smaller gap suggests that the molecule is more easily excitable and more reactive. materialsciencejournal.org Computational calculations, typically using Density Functional Theory (DFT), can precisely determine these orbital energies and shapes, offering insights into where electrophilic and nucleophilic attacks are most likely to occur. aimspress.comnih.govepa.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals from a calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. epa.gov This method provides a detailed picture of the charge distribution within the molecule and quantifies interactions like hyperconjugation (the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital). For Pyridine, 3-ethyl-2,6-dimethyl-, NBO analysis can reveal the charge transfer between the alkyl groups and the pyridine ring, explaining their electronic influence. It can also quantify the delocalization of the nitrogen lone pair and the π-electrons within the aromatic ring, providing a deeper understanding of the molecule's stability and resonance characteristics. epa.govwu.ac.th
| Analysis | Parameter | Typical Finding/Interpretation | Reactivity Insight |
|---|---|---|---|
| HOMO-LUMO | HOMO Energy | Relatively high energy level, localized on the pyridine ring. | Indicates susceptibility to attack by electrophiles. nih.gov |
| LUMO Energy | Relatively low energy level, distributed over the π-system. | Indicates sites for potential nucleophilic attack. nih.gov | |
| HOMO-LUMO Gap (ΔE) | A moderate energy gap (e.g., 4-5 eV). aimspress.com | Reflects the molecule's overall chemical stability; a smaller gap implies higher reactivity. materialsciencejournal.org | |
| NBO | Natural Atomic Charges | The nitrogen atom is the most electronegative center. | Confirms the primary site for protonation and hydrogen bonding. nih.gov |
| Orbital Interactions (E(2)) | Significant stabilization energy from interactions between the nitrogen lone pair (n) and antibonding π* orbitals of the ring. | Quantifies the extent of electron delocalization and aromatic stability. |
Applications in Advanced Chemical Research and Technology
Pyridine (B92270), 3-ethyl-2,6-dimethyl- as a Building Block in Complex Organic Synthesis
While direct applications of "Pyridine, 3-ethyl-2,6-dimethyl-" are not extensively documented, its core structure, 2,6-dimethylpyridine (B142122), is a foundational scaffold. By functionalizing this core, chemists can access a variety of complex derivatives that serve as crucial intermediates in the synthesis of advanced molecular systems. The principles governing the reactivity of these derivatives are directly applicable to the potential use of "Pyridine, 3-ethyl-2,6-dimethyl-".
The 2,6-dimethylpyridine framework is a versatile starting point for constructing more elaborate heterocyclic compounds. Research has shown that derivatives, such as those with acetyl or nitrile groups, can undergo cyclization reactions to form fused or linked multi-ring systems.
For instance, 3,5-diacetyl-2,6-dimethylpyridine, a close analogue, serves as a key precursor in reactions with various aldehydes. researchgate.net Under acidic conditions, its reaction with salicylaldehyde (B1680747) does not yield a simple condensation product but instead undergoes a complex intramolecular cyclization to form epoxybenzo chemspider.comosi.lvoxocino[4,3-b]pyridine derivatives. nih.govnih.gov This transformation highlights how the pyridine core can direct the assembly of intricate, three-dimensional heterocyclic structures that are otherwise difficult to synthesize. nih.gov Quantum-chemical studies have confirmed that protonation of the pyridine nitrogen atom is a key step, increasing the acidity of the methyl groups and facilitating the necessary enolization for the cyclization to proceed. nih.govnih.gov
Similarly, other functionalized dimethylpyridines are used to build novel heterocyclic systems. Pyridine-2,6-bis-(3-oxo-3-propanenitrile), synthesized from pyridine-2,6-dicarboxylic acid ester, acts as a building block for new pyrazole (B372694) and isoxazole (B147169) derivatives through reactions with bidentate nucleophiles like hydrazine (B178648) hydrate (B1144303) and hydroxylamine (B1172632). researchgate.net These reactions demonstrate the utility of the pyridine scaffold in creating compounds with multiple heteroaromatic rings, which are of significant interest in medicinal and materials chemistry. researchgate.netmdpi.com
Table 1: Synthesis of Heterocyclic Systems from 2,6-Dimethylpyridine Derivatives
| Starting Derivative | Reagent(s) | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| 3,5-Diacetyl-2,6-dimethylpyridine | Salicylic Aldehyde | Epoxybenzo chemspider.comosi.lvoxocino[4,3-b]pyridine | nih.govnih.gov |
| Pyridine-2,6-bis(3-oxo-3-propanenitrile) | Hydrazine Hydrate | 2,6-bis(5-amino-1H-pyrazol-3-yl)pyridine | researchgate.net |
| Pyridine-2,6-bis(3-oxo-3-propanenitrile) | Phenyl Hydrazine | 2,6-bis(5-amino-1-phenyl-1H-pyrazol-3-yl)pyridine | researchgate.net |
The synthesis of advanced heterocyclic systems from the 2,6-dimethylpyridine core is often targeted toward creating precursors for functional materials, particularly those with potential biological or electronic applications. The epoxybenzo chemspider.comosi.lvoxocino[4,3-b]pyridine derivatives mentioned previously are designed as structural analogues of integrastatins, a class of natural products with a wide range of biological activities. nih.gov
The ability to synthetically access these complex molecules, starting from a relatively simple pyridine derivative, opens the door to creating libraries of related compounds for structure-activity relationship studies. nih.gov By modifying the substituents on the starting materials, researchers can fine-tune the properties of the final functional material precursor. The "Pyridine, 3-ethyl-2,6-dimethyl-" scaffold, with its added ethyl group, provides another point of modification for tuning properties like solubility, lipophilicity, and steric profile in the resulting functional material precursors.
Role of Pyridine, 3-ethyl-2,6-dimethyl- and its Derivatives in Catalysis
The steric and electronic properties of substituted pyridines make them valuable in the field of catalysis, either as ligands that modify the behavior of a metal center or as non-nucleophilic bases.
In homogeneous catalysis, ligands are crucial for controlling the reactivity, selectivity, and stability of a metal catalyst. Sterically hindered pyridines, such as 2,6-lutidine (2,6-dimethylpyridine), are often used as non-nucleophilic bases. wikipedia.orgchemicalbook.com Their function is to scavenge protons generated in a reaction without interfering with the catalytic cycle through unwanted coordination to the metal center or reaction with electrophilic substrates. chemicalbook.com
"Pyridine, 3-ethyl-2,6-dimethyl-" possesses even greater steric bulk around the nitrogen atom due to the combination of the two methyl groups at the 2 and 6 positions and the ethyl group at the 3 position. This enhanced steric hindrance would make it an exceptionally weak nucleophile while retaining its basic character (the pKa of its conjugate acid is similar to that of 2,6-lutidine). chemicalbook.com These characteristics make it a prime candidate for use in sensitive catalytic systems where a strong, non-coordinating base is required. For example, it could be employed to prevent side reactions or catalyst deactivation in transformations such as certain cross-coupling reactions or protection/deprotection sequences in complex molecule synthesis. chemicalbook.com
In heterogeneous catalysis, the surfaces of solid catalysts often possess acidic or basic sites that are critical to their function. Pyridine and its derivatives are frequently used as probe molecules in techniques like temperature-programmed desorption (TPD) or infrared (IR) spectroscopy to characterize the nature and strength of these active sites.
The specific size and basicity of "Pyridine, 3-ethyl-2,6-dimethyl-" make it a potentially valuable probe molecule. Its significant steric bulk would restrict its access to all but the most exposed acid sites on a catalyst surface. By comparing its adsorption behavior to that of smaller probes like pyridine or 2,6-lutidine, researchers could gain detailed insights into the steric environment of the active sites. This information is vital for designing catalysts with high selectivity for specific reactants, as it allows for the differentiation between active sites located in open pores versus those in sterically constrained environments. While not yet widely reported, its use in this capacity represents a promising area of research.
Considerations in Materials Science and Functional Liquid Design
The development of new molecules from "Pyridine, 3-ethyl-2,6-dimethyl-" and its analogues has direct implications for materials science. The synthesis of complex heterocyclic structures like integrastatin analogues is a contribution to the field of functional organic materials. nih.gov These molecules can be investigated for applications in medicinal chemistry or as components in advanced materials, where their specific electronic and structural properties can be harnessed.
The design of functional liquids, such as liquid crystals or specialized solvents, relies on molecules with specific physical properties like viscosity, thermal stability, and dielectric constant. As a substituted aromatic heterocycle, "Pyridine, 3-ethyl-2,6-dimethyl-" possesses a permanent dipole moment and a unique shape. While its application in functional liquid design has not been explored in depth, its properties could be leveraged in creating novel non-aqueous solvent systems or as an additive to modify the properties of existing functional fluids. Further research into its physical characteristics could reveal potential in these advanced technological areas.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| Pyridine, 3-ethyl-2,6-dimethyl- |
| 2,6-Lutidine (2,6-Dimethylpyridine) |
| 3,5-Diacetyl-2,6-dimethylpyridine |
| Salicylaldehyde |
| Epoxybenzo chemspider.comosi.lvoxocino[4,3-b]pyridine |
| Pyridine-2,6-bis-(3-oxo-3-propanenitrile) |
| Pyridine-2,6-dicarboxylic acid ester |
| Hydrazine hydrate |
| Hydroxylamine |
| 2,6-bis(5-amino-1H-pyrazol-3-yl)pyridine |
| 2,6-bis[5(3)-amino-isoxazol-3(5)-yl]pyridine |
| Integrastatins |
Incorporation into Polymeric Materials
Application in Functional Liquids (e.g., Ionic Liquids, Deep Eutectic Solvents)
The use of 3-ethyl-2,6-dimethylpyridine in the formulation of functional liquids such as ionic liquids (ILs) or deep eutectic solvents (DESs) is not a widely documented area of research. Pyridine and simpler alkylpyridines are common precursors for creating pyridinium-based ionic liquids. However, specific studies detailing the synthesis and characterization of ILs or DESs derived from 3-ethyl-2,6-dimethylpyridine are scarce. The steric hindrance provided by the two methyl groups adjacent to the nitrogen atom could pose significant challenges to the quaternization reaction required to form a pyridinium (B92312) cation, a critical step in synthesizing many common ionic liquids. This potential for low reaction yield may limit its practical application in this field, making other less-substituted pyridines more favorable candidates.
Environmental Chemical Studies (Theoretical and Analytical Perspectives)
Theoretical Degradation Pathways and Environmental Fate Modeling
The environmental fate of 3-ethyl-2,6-dimethylpyridine, like other alkylpyridines, is governed by a combination of biotic and abiotic processes. While specific degradation models for this compound are not extensively detailed in the literature, its theoretical pathways can be inferred from studies on related alkylpyridines. researchgate.nettandfonline.com Alkylpyridines are recognized as environmental pollutants often associated with industrial activities and are noted for their water solubility, which allows for potential transport into groundwater. researchgate.net
Biotic Degradation: Microbial degradation is a primary pathway for the removal of pyridines from soil and water. tandfonline.com Studies on various alkylpyridine isomers have shown that the rate and feasibility of biodegradation are highly dependent on the number and position of the alkyl substituents. nih.gov Research indicates that isomers with an alkyl group in the 3-position, such as 3-ethyl-2,6-dimethylpyridine, are generally more resistant to microbial attack compared to other isomers. nih.gov The degradation typically proceeds under aerobic conditions, where bacteria mineralize the compounds to carbon dioxide, ammonia (B1221849), and biomass. researchgate.netnih.gov The initial step in the biodegradation of many pyridines involves hydroxylation, with the oxygen atom often derived from water. tandfonline.com However, some pyridine compounds are thought to degrade via novel mechanisms that may involve initial reductive steps instead of the more common hydroxylation. tandfonline.com Given the steric hindrance around the nitrogen atom in 3-ethyl-2,6-dimethylpyridine, enzymatic access could be limited, theoretically slowing its biodegradation relative to simpler pyridines.
Abiotic Degradation: Abiotic processes, particularly photodegradation, contribute to the transformation of pyridines in the environment. tandfonline.com In the atmosphere, pyridine vapor is known to be slowly degraded by reacting with hydroxyl radicals (•OH). nih.gov The atmospheric lifetime of pyridine itself is estimated to be on the order of weeks, suggesting that this is a viable, albeit slow, degradation route. nih.gov For 3-ethyl-2,6-dimethylpyridine, the presence of ethyl and methyl groups would likely influence the rate of reaction with atmospheric oxidants. Furthermore, photocatalytic degradation using semiconductor materials like TiO₂ and ZnO under UV or solar irradiation has been shown to be an effective method for breaking down the pyridine ring in aqueous solutions. researchgate.netpreprints.org The process relies on the generation of highly reactive species, such as hydroxyl radicals, that initiate the oxidation and cleavage of the heterocyclic ring. preprints.org
The table below summarizes key factors influencing the theoretical degradation of 3-ethyl-2,6-dimethylpyridine.
| Factor | Influence on Degradation | Theoretical Implication for 3-ethyl-2,6-dimethylpyridine |
| Substitution Pattern | The position and size of alkyl groups affect microbial accessibility and reactivity. nih.gov | The ethyl group at the 3-position is expected to increase resistance to biodegradation compared to isomers with substitutions at other positions. nih.gov |
| Steric Hindrance | Bulky groups near the nitrogen atom can inhibit enzymatic or chemical attack. | The two methyl groups at the 2- and 6-positions likely provide significant steric hindrance, potentially slowing both biotic and abiotic degradation rates. |
| Water Solubility | High solubility facilitates transport in aquatic environments but also makes the compound available for microbial action. researchgate.net | As a substituted pyridine, it is expected to have a degree of water solubility, making it mobile in groundwater and susceptible to aqueous-phase degradation processes. |
| Atmospheric Oxidants | Reaction with hydroxyl radicals (•OH) is a key atmospheric degradation pathway for pyridines. nih.gov | Expected to undergo slow photodegradation in the atmosphere through reactions with hydroxyl radicals. |
| Photocatalysis | Can be degraded in water via photocatalytic oxidation on semiconductor surfaces. researchgate.netpreprints.org | Potentially treatable in contaminated water using advanced oxidation processes like photocatalysis. |
Analytical Methodologies for Detection and Quantification (e.g., chromatographic separation methods, derivatization for enhanced detection)
The detection and quantification of 3-ethyl-2,6-dimethylpyridine in various matrices rely heavily on chromatographic techniques, particularly gas chromatography (GC) coupled with mass spectrometry (MS). nist.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most definitive method for the analysis of volatile and semi-volatile compounds like alkylpyridines. researchgate.netnih.gov Gas chromatography provides excellent separation of different isomers that may be present in a complex sample. Following separation on a capillary column, mass spectrometry offers highly specific identification based on the compound's mass-to-charge ratio (m/z) and its unique fragmentation pattern upon electron ionization. nist.gov The NIST Mass Spectrometry Data Center provides reference spectra for 3-ethyl-2,6-dimethylpyridine, which serves as a benchmark for its identification. nist.gov
The electron ionization mass spectrum of 3-ethyl-2,6-dimethylpyridine is characterized by a molecular ion peak and several key fragment ions that are useful for its identification.
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Interpretation |
| 135 | ~80% | Molecular Ion [M]⁺ |
| 120 | 100% | Base Peak, loss of a methyl group (-CH₃) |
| 106 | ~30% | Loss of an ethyl group (-C₂H₅) |
| 77 | ~20% | Phenyl or pyridinium fragment |
| 51 | ~15% | Common fragment in pyridine spectra |
Data sourced from the NIST WebBook for Pyridine, 3-ethyl-2,6-dimethyl-. nist.gov
Sample Preparation and Matrix Considerations: For environmental samples, which are often complex, appropriate sample preparation is crucial for accurate analysis. nih.govresearchgate.net Techniques such as solid-phase microextraction (SPME) and purge-and-trap can be used to extract and concentrate volatile compounds like alkylpyridines from water or soil samples before GC-MS analysis. rsc.org When dealing with complex environmental matrices like sediment or biological tissues, matrix effects can interfere with quantification, necessitating careful method validation and the use of internal standards or matrix-matched calibration. researchgate.net
Derivatization: While 3-ethyl-2,6-dimethylpyridine is sufficiently volatile for direct GC analysis, derivatization is a common strategy to improve the chromatographic behavior of more polar or less volatile analytes. Silylation, for instance, is a widely used technique where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. While not typically required for this specific compound, understanding derivatization chemistry is relevant in the broader context of analyzing pyridine-containing samples, especially if other more polar pyridine metabolites are also of interest.
Derivatization and Analogue Synthesis Based on the Pyridine, 3 Ethyl 2,6 Dimethyl Scaffold
Strategies for Selective Functionalization of the Pyridine (B92270) Ring
The selective functionalization of the pyridine ring in "Pyridine, 3-ethyl-2,6-dimethyl-" is a significant challenge due to the inherent electronic properties of the pyridine nucleus and the presence of multiple substituents. The pyridine ring is electron-deficient, which makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). However, various strategies can be employed to achieve selective C-H functionalization. acs.orgrsc.orgnih.gov
One of the primary challenges in the functionalization of polysubstituted pyridines is achieving regioselectivity. For "Pyridine, 3-ethyl-2,6-dimethyl-", the C4 and C5 positions are potential sites for substitution. The electronic nature of the pyridine nitrogen and the directing effects of the alkyl groups influence the reactivity of these positions.
Electrophilic Aromatic Substitution: Traditional electrophilic aromatic substitution reactions, such as nitration and halogenation, on pyridine derivatives often require harsh conditions and can lead to a mixture of products. For instance, the nitration of 2,6-lutidine (2,6-dimethylpyridine) can yield 3-nitro-2,6-lutidine, demonstrating that substitution can occur at the C3 position. By analogy, nitration of "Pyridine, 3-ethyl-2,6-dimethyl-" would likely be directed to the C5 position, influenced by the existing substituents.
Directed Metalation: A more controlled approach to functionalization is through directed ortho-metalation (DoM). This strategy involves the use of a directing group that coordinates to a metal, typically lithium via an organolithium reagent, to deprotonate a specific C-H bond. While "Pyridine, 3-ethyl-2,6-dimethyl-" lacks a classical directing group, the pyridine nitrogen itself can direct lithiation to the C2 and C6 positions. However, since these positions are already substituted, this approach is not directly applicable for further ring functionalization without prior modification.
Halogen Dance and Pyridyne Intermediates: For pyridines bearing a halogen, a "halogen dance" reaction can be initiated with a strong base, leading to the migration of the halogen to a different position. This can be a useful strategy to install a functional group at a position that is not directly accessible. Furthermore, the elimination of a halogen and a proton from adjacent positions can lead to the formation of highly reactive pyridyne intermediates. These intermediates can then be trapped with various nucleophiles to introduce new substituents onto the pyridine ring in a regioselective manner.
Transition-Metal-Catalyzed C-H Functionalization: In recent years, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the selective modification of heterocycles. rsc.org Catalysts based on palladium, rhodium, and iridium can activate specific C-H bonds and facilitate the formation of C-C, C-N, and C-O bonds. For "Pyridine, 3-ethyl-2,6-dimethyl-", these methods could potentially be employed to introduce new functional groups at the C4 or C5 positions, depending on the catalyst and directing group strategy used. For example, a removable directing group could be temporarily installed to guide the metal catalyst to a specific C-H bond.
A summary of potential selective functionalization strategies is presented in the table below.
| Strategy | Potential Position of Functionalization | Reagents/Conditions | Potential Products |
| Electrophilic Nitration | C5 | HNO₃/H₂SO₄ | 5-Nitro-3-ethyl-2,6-dimethylpyridine |
| Directed Lithiation | Not directly applicable | n-BuLi, s-BuLi | - |
| C-H Activation | C4 or C5 | Pd, Rh, or Ir catalysts | 4- or 5-Aryl/Alkyl-3-ethyl-2,6-dimethylpyridine |
Modification of the Ethyl and Methyl Substituents for Novel Properties
The ethyl and methyl groups on the "Pyridine, 3-ethyl-2,6-dimethyl-" scaffold offer additional sites for chemical modification, which can significantly alter the compound's physical and biological properties. The carbon atoms attached directly to the pyridine ring (benzylic-like positions) are particularly susceptible to certain transformations.
Oxidation of Alkyl Side-Chains: One of the most common modifications of alkyl-substituted aromatic compounds is the oxidation of the side chain. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic carbon of the alkyl group to a carboxylic acid. In the case of "Pyridine, 3-ethyl-2,6-dimethyl-", selective oxidation of one of the methyl groups or the ethyl group could lead to the corresponding pyridinecarboxylic acids. For example, oxidation of the C2-methyl group would yield 3-ethyl-6-methylpyridine-2-carboxylic acid. The selectivity of this oxidation can be challenging to control, often requiring careful selection of reagents and reaction conditions. Milder and more selective oxidation methods, including catalytic aerobic oxidations, are being developed to address this challenge. nih.govlibretexts.org
Halogenation of Alkyl Side-Chains: The benzylic positions of the ethyl and methyl groups can also be selectively halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical conditions (e.g., with AIBN as an initiator or under UV irradiation). This would introduce a halogen atom onto the α-carbon of the alkyl group, creating a reactive handle for further functionalization. For instance, bromination of the ethyl group would yield 3-(1-bromoethyl)-2,6-dimethylpyridine, which can then be used in nucleophilic substitution or elimination reactions to introduce a wide range of functional groups.
The table below summarizes potential modifications of the alkyl substituents.
| Modification | Target Substituent | Reagents/Conditions | Potential Products |
| Oxidation | C2-Methyl | KMnO₄, heat | 3-Ethyl-6-methylpyridine-2-carboxylic acid |
| Oxidation | C3-Ethyl | KMnO₄, heat | 2,6-Dimethylpyridine-3-carboxylic acid |
| Benzylic Bromination | C3-Ethyl | NBS, AIBN, heat | 3-(1-Bromoethyl)-2,6-dimethylpyridine |
| Benzylic Bromination | C2-Methyl | NBS, AIBN, heat | 2-(Bromomethyl)-3-ethyl-6-methylpyridine |
Synthesis of Sterically Constrained or Conformationally Rigid Analogues
The development of sterically constrained or conformationally rigid analogues of "Pyridine, 3-ethyl-2,6-dimethyl-" is of significant interest for probing biological interactions and for the design of new materials with defined three-dimensional structures. Restricting the conformational flexibility of a molecule can lead to enhanced binding affinity and selectivity for a biological target.
Bridged Analogues: One approach to creating rigid analogues is to synthesize bridged structures where the substituents are connected. For example, an intramolecular cyclization could be envisioned between the ethyl group at C3 and the methyl group at C2. This would require initial functionalization of both alkyl chains, for instance, by halogenation, followed by a ring-closing reaction to form a new six- or seven-membered ring fused to the pyridine core.
Introduction of Bulky Substituents: Another strategy to restrict conformational freedom is to introduce bulky substituents onto the pyridine ring or the existing alkyl groups. This can hinder free rotation around single bonds. For example, the introduction of a tert-butyl group at the C4 or C5 position would create significant steric hindrance, influencing the preferred conformation of the ethyl group.
Synthesis of Dewar Pyridines: A more advanced strategy involves the synthesis of Dewar pyridine analogues. These are bicyclic isomers of pyridines that possess a highly strained, non-planar structure. The synthesis of Dewar pyridines typically involves the dearomatization of a pyridine derivative followed by an electrocyclization reaction. chemrxiv.org Applying this methodology to "Pyridine, 3-ethyl-2,6-dimethyl-" could lead to novel, conformationally rigid scaffolds with unique chemical reactivity.
Atropisomeric Biaryl Analogues: Creating biaryl analogues where the "Pyridine, 3-ethyl-2,6-dimethyl-" moiety is coupled to another aromatic ring can lead to conformationally restricted systems due to hindered rotation around the biaryl axis. If the steric hindrance is sufficient, this can result in atropisomerism, where the rotational barrier is high enough to allow for the isolation of individual enantiomers. The synthesis of such biaryl compounds is often achieved through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling. acs.org
The following table outlines strategies for synthesizing conformationally rigid analogues.
| Strategy | Description | Potential Synthetic Approach | Resulting Analogue |
| Bridging | Intramolecular cyclization of functionalized alkyl groups | Halogenation of alkyl chains followed by ring closure | Fused bicyclic pyridine derivative |
| Bulky Substitution | Introduction of sterically demanding groups | Friedel-Crafts alkylation or cross-coupling | 4-tert-Butyl-3-ethyl-2,6-dimethylpyridine |
| Dewar Pyridine Synthesis | Dearomatization followed by electrocyclization | Photochemical or chemical dearomatization | Bicyclic isomer of the parent pyridine |
| Biaryl Synthesis | Cross-coupling with another aryl group | Suzuki or Negishi coupling | Atropisomeric biaryl pyridine |
Development of Polycyclic and Condensed Heterocyclic Systems Incorporating the Pyridine, 3-ethyl-2,6-dimethyl- Moiety
The "Pyridine, 3-ethyl-2,6-dimethyl-" scaffold can serve as a building block for the synthesis of more complex polycyclic and condensed heterocyclic systems. These larger, often rigid, structures are of interest in areas such as supramolecular chemistry, organic electronics, and as scaffolds for new drug discovery programs.
Intramolecular C-H Arylation: A powerful strategy for the construction of fused ring systems is intramolecular C-H arylation. beilstein-journals.org This reaction involves the palladium-catalyzed coupling of an aryl halide with a C-H bond within the same molecule. To apply this to "Pyridine, 3-ethyl-2,6-dimethyl-", one of the methyl or ethyl groups would first need to be elaborated into a side chain containing an aryl halide. For example, the C2-methyl group could be converted to a 2-(2-bromophenoxy)methyl group. Subsequent intramolecular C-H arylation could then form a new six-membered ring fused to the pyridine core.
Cycloaddition Reactions: Although the aromaticity of the pyridine ring makes it a relatively poor diene or dienophile in Diels-Alder reactions, certain activated pyridine derivatives can undergo cycloaddition reactions. More commonly, the pyridine ring can be transformed into a dihydropyridine (B1217469) or a pyridone, which are more reactive in cycloadditions. These reactions can be used to construct complex polycyclic systems in a highly stereocontrolled manner.
Pictet-Spengler and Bischler-Napieralski Type Reactions: If one of the alkyl substituents is modified to contain an aminoethyl group, classic cyclization reactions such as the Pictet-Spengler or Bischler-Napieralski reaction can be employed to construct fused isoquinoline-like ring systems. For example, conversion of the C3-ethyl group to a 3-(2-aminoethyl) group would provide a precursor for an intramolecular cyclization onto the C4 position of the pyridine ring.
Synthesis of Fused Heterocycles via Multi-component Reactions: Multi-component reactions (MCRs) offer an efficient way to build molecular complexity in a single step. It is conceivable that "Pyridine, 3-ethyl-2,6-dimethyl-" or a simple derivative could be a component in an MCR designed to construct a polycyclic heterocyclic system. For example, functionalization of the C4 position with an amino group could open up possibilities for reactions like the Ugi or Passerini reaction, followed by a post-condensation cyclization to form a fused ring.
The table below provides an overview of strategies to develop polycyclic systems.
| Strategy | Description | Precursor Modification | Resulting System |
| Intramolecular C-H Arylation | Palladium-catalyzed ring closure | Elaboration of an alkyl group to an aryl halide side chain | Fused polycyclic heteroaromatic |
| Cycloaddition Reactions | Diels-Alder or other cycloadditions | Conversion to a dihydropyridine or pyridone | Polycyclic saturated or partially saturated heterocycle |
| Pictet-Spengler Reaction | Acid-catalyzed cyclization of a β-arylethylamine | Conversion of an alkyl group to an aminoethyl side chain | Tetrahydroisoquinoline-like fused system |
| Multi-component Reactions | One-pot synthesis involving three or more reactants | Introduction of reactive functional groups (e.g., -NH₂) | Complex polycyclic heterocycles |
Future Research Directions and Unexplored Avenues in the Chemistry of Pyridine, 3 Ethyl 2,6 Dimethyl
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of polysubstituted pyridines is a topic of ongoing interest in organic chemistry. rsc.orgbaranlab.org While classical methods like the Hantzsch and Chichibabin syntheses are well-established, there is a continuous drive to develop more efficient, versatile, and environmentally benign procedures. slideshare.netimperial.ac.uk Future research on the synthesis of Pyridine (B92270), 3-ethyl-2,6-dimethyl- should focus on the following areas:
Green Synthesis Approaches: Exploring the use of greener solvents, catalysts, and reaction conditions is paramount. nih.gov For instance, developing one-pot, multicomponent reactions that minimize waste and energy consumption would be a significant advancement. nih.govacs.org Microwave-assisted organic synthesis, which can lead to shorter reaction times and higher yields, presents a promising avenue. nih.gov
Catalytic C-H Functionalization: Direct functionalization of the pyridine ring's C-H bonds is a powerful strategy for creating complex molecules. acs.org Future work could focus on developing selective catalytic methods to introduce new functional groups onto the Pyridine, 3-ethyl-2,6-dimethyl- core, avoiding the need for pre-functionalized starting materials.
Flow Chemistry Synthesis: Continuous flow technologies offer advantages in terms of safety, scalability, and process control. Adapting or designing a flow synthesis for Pyridine, 3-ethyl-2,6-dimethyl- could enable more efficient and reproducible production.
Bio-catalytic Methods: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Investigating potential enzymatic routes to construct or modify the Pyridine, 3-ethyl-2,6-dimethyl- scaffold could offer a highly selective and sustainable alternative to traditional chemical methods.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Green Synthesis | Reduced waste, lower energy consumption, use of renewable resources. nih.gov | Development of one-pot multicomponent reactions and use of eco-friendly solvents and catalysts. nih.govacs.org |
| Catalytic C-H Functionalization | Atom economy, reduced synthetic steps. acs.org | Design of selective catalysts for direct functionalization of the pyridine ring. |
| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction parameters in a continuous flow system. |
| Bio-catalysis | High selectivity, mild reaction conditions, sustainability. | Screening and engineering of enzymes for the synthesis or modification of the target molecule. |
Exploration of Untapped Reactivity Profiles and Reaction Design
The electronic and steric properties of Pyridine, 3-ethyl-2,6-dimethyl- , with its electron-donating alkyl groups, influence its reactivity. While general pyridine reactivity is well-documented, the specific behavior of this polysubstituted derivative remains largely unexplored. slideshare.netimperial.ac.uk
Future research should aim to:
Investigate Electrophilic Aromatic Substitution: The directing effects of the ethyl and methyl groups on further electrophilic substitution reactions warrant a systematic study. Understanding the regioselectivity of nitration, halogenation, and acylation reactions would be of fundamental importance. researchgate.net
Explore Nucleophilic Substitution and Addition: While the electron-rich nature of the ring might disfavor nucleophilic attack, reactions at the positions activated by the nitrogen atom, or via N-oxide formation, could reveal interesting reactivity patterns. imperial.ac.ukorganic-chemistry.org
Metal-Catalyzed Cross-Coupling Reactions: The development of methods to functionalize the pyridine ring through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) by first introducing a suitable handle (like a halogen) would significantly expand its synthetic utility.
Ring-Opening and Rearrangement Reactions: Investigating the stability of the pyridine ring under various conditions, including photochemical and thermal stress, could lead to the discovery of novel ring-opening or rearrangement pathways, providing access to different heterocyclic systems. acs.org
Advancements in High-Throughput Characterization and Integrated Computational Approaches
Modern analytical and computational tools can greatly accelerate the pace of chemical research. nih.gov For Pyridine, 3-ethyl-2,6-dimethyl- , future efforts should leverage these technologies to:
Develop High-Throughput Screening (HTS) Assays: If this compound is explored for applications in areas like materials science or catalysis, the development of HTS methods for evaluating its performance would be crucial. nih.gov
Utilize Advanced Spectroscopic and Chromatographic Techniques: Detailed characterization using techniques like 2D NMR, mass spectrometry, and advanced chromatographic methods will be essential for unambiguously identifying reaction products and intermediates. uobabylon.edu.iqnist.gov
Integrate Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of Pyridine, 3-ethyl-2,6-dimethyl- . rsc.org These models can be used to predict reaction outcomes, rationalize experimental observations, and guide the design of new experiments. researchgate.net
Discovery of New Non-Clinical Applications in Emerging Technologies
While the pyridine scaffold is prevalent in pharmaceuticals, exploring non-clinical applications for Pyridine, 3-ethyl-2,6-dimethyl- could open up new avenues of research. nih.govnih.gov Its specific substitution pattern may impart unique physical or chemical properties suitable for:
Organic Electronics: Pyridine-containing molecules are being investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The electronic properties of Pyridine, 3-ethyl-2,6-dimethyl- could be tuned through further functionalization to make it a candidate for these applications.
Ligand Design for Catalysis: The nitrogen atom in the pyridine ring can coordinate to metal centers, making it a useful ligand in catalysis. nih.gov The steric and electronic properties of Pyridine, 3-ethyl-2,6-dimethyl- could be exploited to create novel ligands for a variety of metal-catalyzed transformations.
Corrosion Inhibition: Pyridine derivatives have been shown to be effective corrosion inhibitors. The potential of Pyridine, 3-ethyl-2,6-dimethyl- and its derivatives in this area could be a fruitful line of inquiry.
Functional Materials: The incorporation of this pyridine unit into polymers or other materials could lead to the development of new functional materials with tailored properties, such as thermal stability, conductivity, or optical characteristics.
| Potential Application Area | Rationale | Key Research Focus |
| Organic Electronics | Pyridine derivatives can exhibit useful electronic properties. | Synthesis and characterization of derivatives for use in OLEDs, OPVs, and OFETs. |
| Ligand Design | The nitrogen atom can coordinate to metals, influencing catalytic activity and selectivity. nih.gov | Synthesis of metal complexes and evaluation of their catalytic performance. |
| Corrosion Inhibition | Pyridine derivatives can adsorb on metal surfaces and prevent corrosion. | Evaluation of the corrosion inhibition efficiency on various metals. |
| Functional Materials | Incorporation into polymers can impart specific properties. | Synthesis of polymers containing the pyridine unit and characterization of their material properties. |
Theoretical Contributions to Predictive Models for Pyridine Derivatives
The development of accurate predictive models for the properties and reactivity of molecules is a major goal of computational chemistry. researchgate.netPyridine, 3-ethyl-2,6-dimethyl- can serve as a valuable test case for refining and validating these models. Future research in this area could involve:
Quantitative Structure-Property Relationship (QSPR) Studies: By synthesizing a series of related derivatives and measuring their properties (e.g., boiling point, solubility, reactivity), QSPR models can be developed to predict the properties of new, unsynthesized compounds. researchgate.net
Benchmarking Computational Methods: The experimental data obtained for Pyridine, 3-ethyl-2,6-dimethyl- can be used to benchmark the accuracy of different computational methods for predicting properties like reaction energies, activation barriers, and spectroscopic data.
Development of AI and Machine Learning Models: Large datasets of experimental and computational data for pyridine derivatives can be used to train artificial intelligence and machine learning models to predict a wide range of properties and reactivities with increasing accuracy. researchgate.net
By systematically investigating these future research directions, the scientific community can unlock the full potential of Pyridine, 3-ethyl-2,6-dimethyl- , contributing to fundamental knowledge in organic chemistry and paving the way for new technological applications.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-ethyl-2,6-dimethylpyridine, considering steric hindrance and regioselectivity?
- Methodological Answer : Utilize brominated pyridine precursors (e.g., 2-bromo-4,6-dimethylpyridine) as starting materials, as demonstrated in Suzuki-Miyaura coupling or nucleophilic substitution reactions . Optimize reaction conditions (e.g., ethanol solvent, controlled temperature) to minimize byproducts. Steric effects from the 2,6-dimethyl groups may necessitate longer reaction times or catalysts like Pd(PPh₃)₄ to enhance cross-coupling efficiency .
Q. Which spectroscopic techniques are most effective for structural elucidation of 3-ethyl-2,6-dimethylpyridine?
- Methodological Answer : Combine ¹H/¹³C NMR to identify substituent positions and methyl/ethyl group integration. Mass spectrometry (MS) confirms molecular weight (e.g., via ESI-TOF), while IR spectroscopy detects functional groups (e.g., C-H stretching in methyl/ethyl groups). For purity assessment, use HPLC-UV with a C18 column and acetonitrile/water mobile phase .
Q. How can researchers resolve discrepancies in reported biological activities of structurally similar pyridine derivatives?
- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies, focusing on substituent effects (e.g., ethyl vs. methyl groups). Use standardized bioassays (e.g., MIC for antimicrobial activity) and validate results across multiple cell lines or microbial strains. Cross-reference data from PubChem or peer-reviewed studies to identify outliers .
Advanced Research Questions
Q. What strategies minimize byproduct formation during the alkylation of 3-ethyl-2,6-dimethylpyridine?
- Methodological Answer : Optimize reaction stoichiometry to avoid over-alkylation. Use protecting groups (e.g., tert-butyldimethylsilyl) for sensitive positions and monitor intermediates via TLC or in-situ FTIR. For example, highlights cycloaddition reactions with carbenes, which require strict temperature control to prevent side reactions .
Q. How to develop a validated HPLC method for quantifying trace impurities in 3-ethyl-2,6-dimethylpyridine?
- Methodological Answer : Adapt the method from : Use a C18 column with 0.1% phosphoric acid in water/acetonitrile (gradient elution) at 1.2 mL/min. Validate linearity (0.1–10 µg/mL), precision (RSD <2%), and recovery (97–100%) per ICH guidelines. Detect impurities at 210 nm UV, and confirm identity via spiking with reference standards .
Q. What computational approaches predict the reactivity of 3-ethyl-2,6-dimethylpyridine in catalytic systems?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian 09) to analyze electron density at reactive sites (e.g., nitrogen lone pair). Molecular dynamics simulations (e.g., GROMACS) can model steric interactions in coordination complexes. Validate predictions with experimental kinetics (e.g., reaction rates in Pd-catalyzed cross-coupling) .
Q. How does the steric profile of 3-ethyl-2,6-dimethylpyridine influence its coordination chemistry?
- Methodological Answer : The 2,6-dimethyl groups create a hindered environment, favoring monodentate coordination over chelation. Compare with ’s analysis of halogenated pyridines: Use X-ray crystallography or EXAFS to confirm bonding modes. Test catalytic activity in model reactions (e.g., hydrogenation) to correlate steric effects with turnover .
Q. What challenges arise when scaling up the synthesis of 3-ethyl-2,6-dimethylpyridine?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
